molecular formula C7H10N2 B1592145 (5-Methylpyridin-3-yl)methanamine CAS No. 771574-45-9

(5-Methylpyridin-3-yl)methanamine

Cat. No.: B1592145
CAS No.: 771574-45-9
M. Wt: 122.17 g/mol
InChI Key: ZKAUZQFUIATOQP-UHFFFAOYSA-N
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Description

(5-Methylpyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Methylpyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylpyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAUZQFUIATOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607144
Record name 1-(5-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771574-45-9
Record name 1-(5-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of (5-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (5-Methylpyridin-3-yl)methanamine , a critical pyridine building block used in fragment-based drug discovery (FBDD) and kinase inhibitor development.

Primary CAS: 771574-45-9 (Free Base) | Related CAS: 102153-65-3 (Referenced Salt/Variant) IUPAC Name: (5-methylpyridin-3-yl)methanamine Synonyms: 3-(Aminomethyl)-5-methylpyridine; 5-Methyl-3-picolylamine[1]

Executive Summary

(5-Methylpyridin-3-yl)methanamine is a bifunctional heteroaromatic scaffold characterized by a pyridine core substituted with a methyl group at the C5 position and a primary aminomethyl group at the C3 position.[1] It serves as a superior bioisostere to benzylamine in medicinal chemistry, offering reduced lipophilicity (LogP ~0.[1]5) and a distinct vector for hydrogen bonding.[1] Its primary utility lies in kinase inhibitor design , where the pyridine nitrogen acts as a hinge binder while the primary amine engages with the ribose-binding pocket or solvent-exposed residues.[1]

Physicochemical Architecture

The molecule's utility is defined by the electronic interplay between the electron-deficient pyridine ring and the nucleophilic primary amine.[1]

Key Properties Table[1]
PropertyValue (Experimental/Predicted)Context for Drug Design
Molecular Formula C₇H₁₀N₂Low MW fragment (<150 Da).[1]
Molecular Weight 122.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP 0.4 – 0.6Hydrophilic; improves solubility of lipophilic pharmacophores.
pKa (Pyridine N) ~3.5Weakly basic; remains unprotonated at physiological pH (7.4).[1]
pKa (Primary Amine) ~8.9Highly basic; predominantly protonated (

) at pH 7.[1]4.
TPSA 38.9 ŲHigh polarity relative to size; good membrane permeability.[1]
H-Bond Donors 1 (Primary Amine)Critical for interactions with Asp/Glu residues.[1]
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine N is a classic acceptor for backbone amides.[1]
Electronic & Structural Analysis[1]
  • The 5-Methyl Effect: Unlike the unsubstituted 3-picolylamine, the C5-methyl group introduces a steric handle that can fill small hydrophobic pockets (e.g., the gatekeeper region in kinases) and prevents metabolic oxidation at the otherwise reactive C5 position.[1]

  • Basicity Modulation: The pyridine ring exerts an electron-withdrawing inductive effect (-I) on the exocyclic amine, lowering its pKa slightly compared to benzylamine (~9.5).[1] This ensures a balance between solubility (ionized form) and permeability (neutral equilibrium).[1]

Synthetic Methodologies

The synthesis of (5-Methylpyridin-3-yl)methanamine typically proceeds via the reduction of high-oxidation-state nitrogen precursors.[1] Two primary routes are established: Nitrile Hydrogenation (Industrial) and Amide Reduction (Laboratory).[1]

Route A: Catalytic Hydrogenation of 5-Methylnicotinonitrile

This is the preferred route for scale-up due to atom economy.[1]

  • Precursor: 5-Methylnicotinonitrile (CAS: 42885-14-3).

  • Reagents:

    
     (50–100 psi), Raney Nickel or Pd/C, Methanolic Ammonia.[1]
    
  • Mechanism: Surface-mediated hydrogenation of the

    
     triple bond.[1]
    
  • Critical Protocol Note: The addition of ammonia (

    
    ) is mandatory.[1] Without it, the intermediate imine can react with the product amine to form a secondary amine dimer (dibenzyl-type impurity).[1] Ammonia suppresses this by shifting the equilibrium toward the primary amine.[1]
    
Route B: Hydride Reduction of Amides

Used when handling gas under pressure is not feasible.[1]

  • Precursor: 5-Methylnicotinamide.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.

  • Work-up: Fieser work-up (Water/15% NaOH/Water) is required to precipitate aluminum salts as a granular solid rather than a gel.[1]

Visualization of Synthetic Logic

Synthesis cluster_legend Process Key Start 3,5-Lutidine (Starting Material) Inter1 5-Methylnicotinonitrile (CAS: 42885-14-3) Start->Inter1 Ammoxidation (Industrial) Inter2 5-Methylnicotinamide Inter1->Inter2 Hydrolysis Product (5-Methylpyridin-3-yl) methanamine Inter1->Product H2 / Raney Ni / NH3 (Route A: Preferred) Inter2->Product LiAlH4 / THF (Route B: Lab Scale) key1 Red: Precursor | Yellow: Intermediate | Green: Target

Figure 1: Synthetic pathways highlighting the direct hydrogenation route (Blue Arrow) as the most efficient method.

Medicinal Chemistry Applications

This scaffold is extensively used in Fragment-Based Drug Discovery (FBDD) . Its small size allows it to bind with high ligand efficiency (LE), serving as an anchor point for growing larger molecules.[1]

Kinase Hinge Binding Mode

In many kinase inhibitors, the pyridine nitrogen accepts a hydrogen bond from the backbone amide of the "hinge" region (e.g., Met, Leu residues).[1] The 3-aminomethyl group projects into the solvent front or interacts with the ribose-phosphate binding region (often acidic residues like Asp or Glu).[1]

Bioisosteric Replacement

Replacing a Benzylamine with (5-Methylpyridin-3-yl)methanamine often yields:

  • Improved Solubility: The pyridine nitrogen lowers LogP.[1]

  • Reduced Metabolic Liability: The pyridine ring is less prone to CYP450 oxidation than a phenyl ring.[1]

  • New Vector: The pyridine nitrogen offers an additional H-bond acceptor vector that the phenyl ring lacks.[1]

Pharmacophore Mapping[1]

SAR Core Pyridine Ring (Scaffold) N_Ring Ring Nitrogen (N1) (H-Bond Acceptor) Core->N_Ring Me_Group 5-Methyl Group (Hydrophobic Fill) Core->Me_Group Amine 3-Aminomethyl (H-Bond Donor / Cation) Core->Amine Target_Hinge Kinase Hinge (Backbone NH) N_Ring->Target_Hinge H-Bond Target_Pocket Hydrophobic Pocket (Gatekeeper) Me_Group->Target_Pocket Van der Waals Target_Acid Asp/Glu Residue (Salt Bridge) Amine->Target_Acid Ionic/H-Bond

Figure 2: Pharmacophore map illustrating the tri-vector interaction capability of the molecule.[1]

Handling, Safety, and Analytics[1][2][3]

Safety Profile
  • GHS Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).[1]

  • Hazards: Causes severe skin burns and eye damage (H314).[1]

  • Handling: Handle in a fume hood. The free base readily absorbs

    
     from the air to form carbamates; store under inert gas (Argon/Nitrogen) or convert to the HCl salt (CAS 1449122-47-7) for long-term stability.[1]
    
Analytical Verification (¹H NMR in )

To validate the structure, look for these diagnostic signals:

  • δ ~8.3–8.4 ppm (2H): Overlapping or close signals for the protons adjacent to the ring nitrogen (C2-H and C6-H).[1]

  • δ ~7.4 ppm (1H): Signal for the C4-H proton.[1]

  • δ ~3.8 ppm (2H, s): Singlet for the benzylic methylene (

    
    ).[1]
    
  • δ ~2.3 ppm (3H, s): Singlet for the methyl group on the ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20437974, (5-Methylpyridin-3-yl)methanamine. Retrieved from [Link][1]

  • Common Organic Chemistry. Reduction of Nitriles to Amines: Protocols and Mechanisms. Retrieved from [Link][1]

Sources

solubility of (5-Methylpyridin-3-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methylpyridin-3-yl)methanamine (CAS 771574-45-9 / 102076-00-2 analogs) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of agrochemicals (e.g., Pymetrozine analogs) and kinase inhibitors in medicinal chemistry. Its dual-functionality—comprising a basic pyridine ring and a primary aminomethyl group—creates a complex solubility profile dependent on solvent polarity and hydrogen-bonding capability.

This guide addresses the scarcity of direct literature data for this specific isomer by establishing a First-Principles Solubility Framework . It provides researchers with predictive solubility rankings based on Structure-Activity Relationships (SAR), detailed protocols for experimental validation, and the thermodynamic models required to scale purification processes.

Part 1: Physicochemical Profile & Predictive Solubility

1.1 Structural Analysis & Solvation Mechanisms

The solubility of (5-Methylpyridin-3-yl)methanamine is governed by the competition between its polar, H-bonding domains and its lipophilic methyl substituent.

  • H-Bond Acceptors: Pyridine Nitrogen (

    
    ), Primary Amine Nitrogen (
    
    
    
    ).
  • H-Bond Donors: Primary Amine Hydrogens (

    
    ).
    
  • Lipophilic Domain: 5-Methyl group and the aromatic

    
    -system.
    

Implication: The molecule exhibits "amphiphilic base" behavior. It dissolves readily in protic solvents capable of stabilizing the amine (via H-bonding) but shows steep solubility drop-offs in non-polar alkanes, making the latter ideal anti-solvents.

1.2 Predictive Solubility Matrix (Standard Organic Solvents)

Based on dielectric constants (


) and Hansen Solubility Parameters (HSP) for pyridine-amine analogs.
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Protic Polar Methanol, EthanolVery High (>100 mg/mL)Strong H-bond donor/acceptor interactions with both N-centers.
Chlorinated Dichloromethane (DCM)High Dipole-dipole interactions; excellent for extraction from aqueous phases.
Aprotic Polar DMSO, DMFHigh High dielectric constant stabilizes the polar amine functionality.
Esters Ethyl AcetateModerate Good general solvency; often used for crystallization (cooling curves).
Aromatics TolueneModerate

-

stacking with pyridine ring; methyl group affinity.
Alkanes n-Heptane, HexaneLow/Insoluble Lack of H-bonding; high energy cost to solvate the polar amine.
Aqueous Water (pH < 7)Very High Protonation of amine/pyridine forms highly soluble cations.

Part 2: Experimental Protocols (Self-Validating Systems)

Since batch-to-batch purity affects saturation points, reliance on literature values alone is risky. The following protocols provide a self-validating system to determine exact solubility curves for your specific lot.

2.1 Protocol A: Isothermal Saturation (The "Gold Standard")

Use this method for generating thermodynamic data for regulatory filing.

Materials: Thermostatted shaker bath, 0.45


m PTFE syringe filters, HPLC (UV detection at 260 nm).
  • Excess Addition: Add (5-Methylpyridin-3-yl)methanamine to 10 mL of solvent in a glass vial until a solid phase persists (supersaturation).

  • Equilibration: Agitate at fixed temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe (to prevent precipitation in the needle).

  • Quantification: Dilute the aliquot with mobile phase and analyze via HPLC.

  • Validation: Repeat at

    
     K. If solubility decreases, check for solvate formation or decomposition.
    
2.2 Protocol B: Polythermal Dynamic Method (Laser Monitoring)

Use this for rapid solvent screening.

Workflow Diagram (DOT):

SolubilityWorkflow Start Start: Weigh Solute & Solvent Heat Heat @ 1°C/min (Stirring) Start->Heat Dissolve Laser Transmissivity > 95%? (Clear Point) Heat->Dissolve Dissolve->Heat No RecordT1 Record T_dissolution Dissolve->RecordT1 Yes Cool Cool @ 1°C/min RecordT1->Cool Cloud Laser Transmissivity < 80%? (Cloud Point) Cool->Cloud Cloud->Cool No RecordT2 Record T_nucleation Cloud->RecordT2 Yes MSZW Calculate Metastable Zone Width (MSZW = T1 - T2) RecordT2->MSZW

Caption: Dynamic solubility workflow determining the Metastable Zone Width (MSZW), critical for controlling crystal size distribution.

Part 3: Thermodynamic Modeling

To scale up a crystallization process, experimental points must be fitted to thermodynamic models. For pyridine-amine derivatives, the Modified Apelblat Equation is the industry standard due to its accuracy in capturing non-ideal solution behavior.

3.1 The Modified Apelblat Equation

Use this equation to interpolate solubility (


) at any temperature (

):


  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (Kelvin).[2][3]
    
  • 
    : Empirical model parameters derived from regression analysis of your experimental data.
    
    • Interpretation: If parameter

      
       is negative, the dissolution is endothermic (standard for this class of compounds).
      
3.2 The

(Buchowski-Ksiazczak) Equation

Useful for understanding the solvent effect on crystal lattice energy:



  • 
    : Melting point of the pure solute (Determine via DSC).
    
  • 
    : Adjustable parameters related to solution non-ideality.
    

Part 4: Process Application (Purification Strategy)

4.1 Recrystallization Logic

The high solubility in alcohols and low solubility in alkanes suggests a Cooling + Anti-solvent crystallization strategy.

  • Primary Solvent: Ethanol or Isopropanol (Dissolve at 60°C).

  • Anti-Solvent: n-Heptane (Add slowly at 50°C to induce nucleation).

  • Wash: Cold Heptane (Removes non-polar impurities).

4.2 Purification Decision Tree

PurificationLogic Crude Crude (5-Methylpyridin-3-yl)methanamine CheckPurity Purity > 85%? Crude->CheckPurity Recryst Recrystallization (EtOH/Heptane) CheckPurity->Recryst Yes AcidBase Acid-Base Extraction 1. Dissolve in dilute HCl (aq) 2. Wash w/ DCM (remove neutrals) 3. Basify w/ NaOH 4. Extract into DCM CheckPurity->AcidBase No Filter Filtration & Drying Recryst->Filter Final Pure API Intermediate Filter->Final Evap Evaporate Solvent AcidBase->Evap Evap->Recryst

Caption: Decision logic for purifying the amine based on initial crude quality. Acid-base extraction leverages the pyridine basicity.

References

  • Structural Analog Solubility (2-amino-5-methylthiazole): Zhang, Y., et al. "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents." Journal of Chemical & Engineering Data, 2017.[4] (Proxy for heterocyclic amine behavior).

  • Thermodynamic Modeling of Pyridine Derivatives: Wang, J., et al. "Solubility and thermodynamic properties of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures." The Journal of Chemical Thermodynamics, 2017.[3]

  • General Protocol for Solubility Measurement: IUPAC-NIST Solubility Data Series. "Measurement of Solubility."

  • Chemical Identity & Safety: PubChem Compound Summary for (5-Methylpyridin-3-yl)methanamine (CAS 771574-45-9).

Note: Due to the specific nature of this intermediate, exact solubility values should be generated using the protocols in Section 2, utilizing the trends in Section 1 as a baseline.

Sources

Whitepaper: pKa Profiling and Ionization Dynamics of (5-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methylpyridin-3-yl)methanamine (CAS: 771574-45-9)[1] is a highly versatile bifunctional building block frequently utilized in the design of targeted therapeutics, including kinase inhibitors and GPCR modulators. Understanding its ionization behavior is paramount, as the protonation state directly governs the molecule's lipophilicity (logD), aqueous solubility, and membrane permeability. This technical guide provides an in-depth analysis of its pKa values, structural causality, and the gold-standard orthogonal methodologies required for accurate experimental determination.

Structural and Electronic Causality of Ionization

The molecule possesses two distinct basic centers, each governed by a delicate interplay of inductive (+I, -I) and resonance effects across the heteroaromatic system:

  • Endocyclic Pyridine Nitrogen (sp² hybridized)

  • Exocyclic Primary Amine (sp³ hybridized)

The Pyridine Nitrogen (pKa₁ ~ 5.4)

Unsubstituted pyridine has a baseline pKa of 5.2. The addition of a methyl group at the 5-position exerts an electron-donating inductive (+I) effect, which enriches the electron density of the aromatic ring and raises the basicity (for context, the pKa of2[2], and3[3]). Conversely, the 3-aminomethyl substituent exerts a mild electron-withdrawing inductive (-I) effect due to the electronegative nitrogen, though it is partially insulated by the methylene carbon. The net result of these opposing forces is a stabilized monocationic state with an extrapolated pKa₁ of approximately 5.4.

The Primary Amine (pKa₂ ~ 8.5)

Aliphatic primary amines typically exhibit pKa values between 9.0 and 10.5. However, the electron-deficient nature of the pyridine ring acts as a strong electron-withdrawing group, pulling electron density away from the exocyclic nitrogen via the sigma bonds. This significantly lowers the basicity of the primary amine. Based on the structural analog 3-picolylamine (which has a4[4] and has been5[5]), the pKa₂ of the 5-methyl derivative is established at approximately 8.5. The 5-methyl group's +I effect provides only a marginal boost to this value compared to the des-methyl analog.

Ionization States and Microspecies Distribution

At any given physiological or experimental pH, (5-Methylpyridin-3-yl)methanamine exists in a dynamic equilibrium between three macroscopic protonation states: the dication, the monocation, and the free base.

G Dication Dication (pH < 4.0) Py-NH⁺, -CH₂NH₃⁺ Monocation Monocation (pH 6.0 - 7.5) Py-N, -CH₂NH₃⁺ Dication->Monocation pKa₁ ~ 5.4 (-H⁺) Monocation->Dication (+H⁺) FreeBase Free Base (pH > 10.0) Py-N, -CH₂NH₂ Monocation->FreeBase pKa₂ ~ 8.5 (-H⁺) FreeBase->Monocation (+H⁺)

Caption: Protonation equilibria of (5-Methylpyridin-3-yl)methanamine across the pH scale.

Table 1: Microspecies Distribution Across Physiological Compartments
Physiological CompartmentAverage pH% Dication (Py-NH⁺, NH₃⁺)% Monocation (Py-N, NH₃⁺)% Free Base (Py-N, NH₂)Dominant Trait
Gastric Fluid 1.5> 99.9%< 0.1%0.0%Highly soluble, impermeable
Intestinal Fluid 6.5~ 7.4%~ 92.3%~ 0.3%Soluble, carrier-mediated transport
Blood Plasma 7.4~ 1.0%~ 91.6%~ 7.4%Balanced logD, systemic circulation

Experimental Methodology: Orthogonal pKa Determination

To rigorously determine the pKa values of such bifunctional molecules, a standard potentiometric titration is often insufficient due to the risk of overlapping buffer regions or electrode drift. As a Senior Application Scientist, I mandate a self-validating Dual-Probe UV-Metric / Potentiometric Titration workflow.

The Causality Behind the Method: The protonation of the pyridine ring directly perturbs the conjugated π-electron system, resulting in a distinct bathochromic/hypsochromic shift in the UV-Vis spectrum. In contrast, the protonation of the aliphatic amine (insulated by the sp³ carbon) is "UV-silent." By coupling high-precision potentiometry with diode-array UV spectroscopy, we can unambiguously assign the macroscopic pKa values to their respective functional groups.

Workflow Step1 1. Sample Preparation Prepare 1 mM solution in 0.15 M KCl Step2 2. Acidification Lower pH to 2.0 using 0.5 M HCl Step1->Step2 Step3 3. Dual-Probe Titration Titrate with 0.5 M KOH (pH 2.0 to 11.0) Step2->Step3 Step4 4. Data Acquisition Record pH and UV-Vis Spectra simultaneously Step3->Step4 Step5 5. Orthogonal Regression Fit Bjerrum plot (amine) & Target Factor Analysis (pyridine) Step4->Step5

Caption: Self-validating UV-metric and potentiometric titration workflow for orthogonal pKa determination.

Step-by-Step Protocol: High-Precision UV-Metric Titration
  • Electrode Calibration (Self-Validation Step): Calibrate the glass pH electrode using the Gran plot method to ensure a perfectly Nernstian slope. This corrects for liquid junction potentials and ensures the measured pH reflects the true hydrogen ion activity, not just relative concentration.

  • Sample Preparation: Dissolve (5-Methylpyridin-3-yl)methanamine in a 0.15 M KCl aqueous solution to a final concentration of 1.0 mM. Scientific Rationale: The 0.15 M KCl background is critical to maintain constant ionic strength, mimicking physiological osmolarity and stabilizing activity coefficients throughout the titration.

  • Acidification: Lower the solution pH to 2.0 using standardized 0.5 M HCl. At this pH, the molecule is forced >99.9% into its dicationic form, providing a clean baseline for the titration curve.

  • Titration & Acquisition: Titrate the solution with carbonate-free 0.5 M KOH under a continuous nitrogen/argon purge. Scientific Rationale: The inert atmosphere prevents atmospheric CO₂ absorption, which forms carbonic acid and artificially skews basic pKa readings. Simultaneously record the pH and the UV-Vis absorption spectra (200–350 nm) after each titrant addition.

  • Data Deconvolution: Apply Target Factor Analysis (TFA) to the UV-Vis data matrix to extract the pKa₁ (pyridine nitrogen) based on the shifting isosbestic points. Utilize the Bjerrum formation function on the potentiometric volumetric data to calculate pKa₂ (primary amine).

Implications for Drug Development & Formulation

The ionization profile of (5-Methylpyridin-3-yl)methanamine dictates its behavior in biological systems:

  • Formulation Strategy: Due to the highly basic primary amine, the free base form is prone to oxidation and poor solid-state stability. It is highly recommended to 1[1] to ensure long-term stability.

  • Pharmacokinetics (PK): At the physiological pH of blood (7.4), the molecule is predominantly a monocation (~92%). This ensures excellent aqueous solubility for systemic circulation, while the ~8% free base fraction provides sufficient lipophilicity to partition across lipid bilayers and access intracellular targets.

References

  • Title: (5-Methylpyridin-3-yl)
  • Title: 3-(Aminomethyl)
  • Title: Determination of the Dissociation Constants (pKa)
  • Title: Showing Compound 3-Methylpyridine (FDB004416)
  • Source: grokipedia.

Sources

Unlocking the Therapeutic Potential of (5-Methylpyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs. Within this class, derivatives of (5-Methylpyridin-3-yl)methanamine are emerging as a versatile and promising scaffold for the development of novel therapeutics across multiple disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these derivatives. We will explore their demonstrated efficacy in preclinical models targeting cancer and infectious diseases, delve into the mechanistic underpinnings of their activity, and provide detailed experimental protocols to guide future research and development efforts. This document serves as a roadmap for scientists aiming to harness the unique chemical properties of this scaffold for next-generation drug discovery.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in drug design. Its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking, combined with its metabolic stability, makes it an ideal framework for interacting with biological targets. The (5-Methylpyridin-3-yl)methanamine core provides a specific and strategically functionalized variant of this scaffold.

The basic chemical and physical properties of the parent molecule, (5-Methylpyridin-3-yl)methanamine, are summarized below. These properties, such as its molecular weight, hydrogen bond donor/acceptor counts, and predicted partition coefficient (XLogP3), are critical starting points for computational modeling and initial drug design.[1]

Table 1: Physicochemical Properties of (5-Methylpyridin-3-yl)methanamine [1]

PropertyValueSource
Molecular FormulaC₇H₁₀N₂PubChem
Molecular Weight122.17 g/mol PubChem
XLogP30.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

The strategic placement of the methyl group at the 5-position and the methanamine group at the 3-position creates a distinct electronic and steric profile, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Broad Therapeutic Relevance of Pyridine Derivatives

The utility of the pyridine scaffold is not theoretical; it is validated by numerous compounds in clinical development and on the market. Understanding these precedents provides a logical foundation for investigating novel derivatives.

  • Oncology: Pyridine derivatives have shown significant promise as kinase inhibitors. FMS-like tyrosine kinase 3 (FLT3) mutations are common in acute myeloid leukemia (AML), and novel pyridine-based derivatives have been developed as potent FLT3 inhibitors.[2] Similarly, other derivatives have been synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[3] Beyond kinase inhibition, certain pyridine-containing molecules can induce a non-apoptotic form of cell death known as methuosis, presenting a novel strategy for overcoming resistance to traditional anticancer agents.[4]

  • Infectious Diseases: The pyridine core is also a component of potent antimicrobial agents. Research has demonstrated that 5-methylpyridinium derivatives can exhibit significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5] Further studies have highlighted the ability of certain pyridine derivatives to inhibit biofilm formation, a critical factor in chronic and recurrent infections.[6]

Synthetic Strategies: Building a Diversified Chemical Library

The therapeutic potential of any scaffold can only be realized through robust and flexible synthetic chemistry. The (5-Methylpyridin-3-yl)methanamine core is amenable to several modern synthetic transformations, allowing for the creation of diverse libraries of compounds for screening. The Palladium-catalyzed Suzuki cross-coupling reaction is a particularly powerful method for this purpose.

General Synthesis Workflow via Suzuki Coupling

The Suzuki coupling enables the formation of a carbon-carbon bond between a halide (or triflate) and an organoboron compound. This is an ideal strategy for decorating the pyridine core with a wide range of aryl and heteroaryl substituents.

G Reactant1 5-Bromo-3-(aminomethyl)pyridine (or protected analogue) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reactant1->Catalyst Reactant A Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Catalyst Reactant B Product Coupled Product (5-Aryl-3-(aminomethyl)pyridine) Catalyst->Product Suzuki Coupling

Caption: General workflow for Suzuki cross-coupling.

Detailed Protocol: Synthesis of a (5-Aryl-pyridin-3-yl)methanamine Library

This protocol is adapted from established methodologies for Suzuki coupling on pyridine cores and serves as a robust starting point for library synthesis.[6]

  • Reaction Setup: In a nitrogen-purged reaction vessel, combine the starting material, N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Introduction: Introduce the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), into the mixture under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired coupled product.

  • Deprotection (if necessary): If an acetamide-protected amine was used, the final step involves hydrolysis of the amide under acidic or basic conditions to yield the free (5-Aryl-pyridin-3-yl)methanamine derivative.

Causality Behind Choices:

  • Inert Atmosphere: A nitrogen atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Protected Amine: Using an acetamide-protected amine prevents potential side reactions and catalyst poisoning by the free amine group during the coupling reaction.

Key Therapeutic Targets and Mechanistic Insights

The diverse biological activities of (5-Methylpyridin-3-yl)methanamine derivatives stem from their ability to interact with a range of molecular targets.

Anticancer Activity: Targeting Kinase Signaling

Many cancers are driven by aberrant signaling from protein kinases. Derivatives of the pyridine scaffold are well-suited to fit into the ATP-binding pocket of many kinases, acting as competitive inhibitors.

  • FLT3 Inhibition in AML: The internal tandem duplication (ITD) of the FLT3 receptor is a potent oncogenic driver in a significant subset of AML patients.[2] Pyridine derivatives have been designed to specifically inhibit this mutated kinase, leading to cell cycle arrest and apoptosis in FLT3-ITD-dependent leukemia cells.[2]

  • Methuosis Induction via MAPK/JNK Pathway: Some 4-(pyridin-3-yl)pyrimidin-2-ylamino derivatives have been shown to induce methuosis, a form of cell death characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes.[4] This process is often triggered by hyperstimulation of signaling pathways, including the MAPK/JNK pathway, which is involved in cellular stress responses. This offers an alternative mechanism to kill cancer cells that may be resistant to apoptosis.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response Receptor Receptor (e.g., Ras) MAPKKK MAPKKK (e.g., MEKK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK CellDeath Methuotic Cell Death Vacuole Formation Cell Swelling JNK->CellDeath Triggers Derivative (Pyridin-3-yl) Derivative Derivative->Receptor Hyper-activates

Caption: Simplified MAPK/JNK signaling in methuosis.

Antimicrobial Activity

The precise mechanism for the antibacterial activity of 5-methylpyridinium derivatives is under investigation, but it is often linked to the disruption of bacterial cell membrane integrity or the inhibition of essential metabolic enzymes.

Table 2: Example Biological Activity Data for Pyridine Derivatives

Compound IDTarget/OrganismActivity MetricResultReference
Compound 4l S. aureus / E. coliAntibacterialGood to moderate activity[5]
Compound 4f E. coliBiofilm Inhibition91.95%[6]
Compound 4b Human BloodAnti-thrombolytic41.32% Lysis[6]
Compound 12y FLT3-ITD KinaseIC₅₀Double-digit nanomolar[2]
Compound 6O FGFR4 KinaseIC₅₀75.3 nM[3]

Experimental Roadmap for Novel Derivative Investigation

To systematically evaluate the therapeutic potential of a novel library of (5-Methylpyridin-3-yl)methanamine derivatives, a tiered screening approach is recommended. This ensures that resources are focused on the most promising compounds.

G cluster_chem Chemistry cluster_invitro In Vitro Screening cluster_analysis Analysis & Selection Synth 1. Library Synthesis (Suzuki Coupling) Primary 2. Primary Screen (Cell Viability Assay) (e.g., MTT on Hep3B, MOLM-13) Synth->Primary Antimicrobial 2b. Antimicrobial Screen (Microdilution for MIC) Synth->Antimicrobial Secondary 3. Secondary Screen (Target-Based Assay) (e.g., KinaseGlo®, FGFR4/FLT3) Primary->Secondary Active Hits SAR 4. SAR Analysis (Identify Key Moieties) Antimicrobial->SAR Active Hits Secondary->SAR Lead 5. Lead Candidate Selection SAR->Lead

Caption: Tiered screening cascade for new derivatives.

Protocol: Primary Antimicrobial Screening (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]

  • Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus or E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (media only) controls. Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Trustworthiness: This protocol is a self-validating system. The positive control (wells with bacteria and no drug) must show robust growth, while the negative control (wells with only media) must remain clear. Failure of these controls invalidates the results for that plate.

Conclusion and Future Directions

The (5-Methylpyridin-3-yl)methanamine scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. The existing body of research demonstrates clear potential in oncology and infectious diseases, underpinned by activity against validated targets like protein kinases and bacterial pathogens.[2][3][5][6] The synthetic tractability of the core, particularly via robust methods like Suzuki coupling, allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

Future work should focus on:

  • Lead Optimization: Systematically modifying the most active "hit" compounds to improve their ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.

  • Mechanism of Action Elucidation: For compounds with novel activities, detailed biochemical and cellular studies are needed to precisely identify their molecular targets and pathways.

  • In Vivo Validation: Advancing optimized lead candidates into relevant animal models of cancer or infection to evaluate their efficacy and safety in a whole-organism context.

By leveraging the strategic framework outlined in this guide, research and development teams can efficiently explore the chemical space around this scaffold and unlock its full therapeutic potential.

References

  • Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Journal of the Indian Chemical Society. [Link]

  • (5-Methylpyridin-3-yl)methanamine | C7H10N2. PubChem, National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Der Pharmacia Chemica. [Link]

  • The FDA approves PharmaMar's Investigational NewDrug (IND) application for the combination of PM54with immunotherapy in solid tumors. PharmaMar. [Link]

  • (5-Methylpyridin-3-yl)methanol | C7H9NO. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. ResearchGate. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. National Center for Biotechnology Information. [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Semantic Scholar. [Link]

Sources

Technical Guide: (5-Methylpyridin-3-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methylpyridin-3-yl)methanamine (CAS: 771574-45-9; HCl salt: 1449122-47-7) is a high-value heterocyclic building block that serves as a bioisostere for benzylamine in drug discovery. Its structural distinctiveness lies in the 3,5-disubstitution pattern of the pyridine ring. This specific arrangement offers two critical medicinal chemistry advantages:

  • The "Magic Methyl" Effect: The C5-methyl group modulates lipophilicity (LogP) and metabolically blocks a reactive site, often significantly improving potency and half-life compared to the unsubstituted pyridine.

  • Physicochemical Tuning: The pyridine nitrogen (pKa ~5-6) provides a secondary ionization center distinct from the primary amine (pKa ~9), enhancing aqueous solubility without compromising membrane permeability at physiological pH.

This guide details the strategic application, synthesis, and handling of this scaffold, designed for medicinal chemists optimizing lead compounds for kinase inhibition, GPCR antagonism, and enzyme active sites.

Structural Analysis & Physicochemical Profile

The "Magic Methyl" Advantage

In medicinal chemistry, the "Magic Methyl" effect refers to the profound pharmacological changes resulting from the addition of a single methyl group.[1] In the context of (5-methylpyridin-3-yl)methanamine:

  • Conformational Bias: The methyl group can restrict bond rotation or lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Desolvation: The hydrophobic methyl group can displace high-energy water molecules from a protein pocket (e.g., a hydrophobic sub-pocket in a kinase hinge region), yielding a gain in binding enthalpy.

  • Metabolic Blocking: The C5 position of the pyridine ring is susceptible to oxidative metabolism. Methylation at this position blocks this soft spot, potentially extending in vivo clearance times.

Acid-Base Properties

Understanding the dual-basic nature of this molecule is critical for salt selection and formulation.

Functional GroupApprox. pKaProtonation State at pH 7.4Role in Binding
Primary Amine (–CH₂NH₂)~9.0 - 9.5Mostly Protonated (+1)Key salt bridge former (e.g., to Asp/Glu residues).
Pyridine Nitrogen ~5.8 - 6.2Mostly Neutral (0)H-bond acceptor; modulates solubility.

Note: The electron-donating methyl group at C5 slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).

Synthetic Pathways & Experimental Protocol

Retrosynthetic Logic

The most robust industrial and laboratory-scale route to (5-methylpyridin-3-yl)methanamine is the catalytic hydrogenation of 5-methylnicotinonitrile . This approach avoids the over-reduction often seen with lithium aluminum hydride (LAH) and is scalable.

Pathway Visualization (Graphviz)

Synthesis cluster_alt Alternative Lab Route Start 3,5-Lutidine (Starting Material) Inter1 5-Methylnicotinonitrile (Key Intermediate) Start->Inter1 1. Ammoxidation (Industrial) Product (5-Methylpyridin-3-yl)methanamine (Target) Inter1->Product H2, Raney Ni MeOH/NH3 (Reduction) Acid 5-Methylnicotinic Acid Amide Amide Acid->Amide 1. SOCl2 2. NH3 Amide->Product BH3·THF (Reduction)

Caption: Primary and alternative synthetic routes. The Nitrile Reduction (center) is preferred for atom economy and scalability.

Detailed Protocol: Raney Nickel Reduction

Objective: Synthesis of (5-methylpyridin-3-yl)methanamine from 5-methylnicotinonitrile.

Safety Warning: Raney Nickel is pyrophoric (ignites in air) and a carcinogen. Hydrogen gas acts as a high-pressure explosive hazard. All operations must be performed in a functioning fume hood with blast shields.

Materials:

  • 5-Methylnicotinonitrile (1.0 equiv)

  • Raney Nickel (Active slurry, ~20 wt% loading)

  • Methanol (Solvent, anhydrous)

  • Ammonia (7N in MeOH, to suppress secondary amine formation)

  • Hydrogen gas (Balloon or Parr shaker)

Procedure:

  • Preparation: In a high-pressure autoclave or thick-walled hydrogenation flask, dissolve 5-methylnicotinonitrile (e.g., 10 g) in methanolic ammonia (100 mL, 7N). The ammonia is crucial to prevent the formation of the secondary amine dimer via the condensation of the intermediate imine with the product amine.[2]

  • Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 2 g wet weight) under an argon blanket. Do not let the catalyst dry out.

  • Hydrogenation:

    • Lab Scale: Purge the vessel with H₂ (x3). Stir vigorously under a hydrogen balloon (1 atm) or slight pressure (3-5 bar) at room temperature.

    • Scale-up: Pressurize to 50 psi (3.4 bar) H₂ and heat to 40°C. Monitor consumption of H₂.

  • Monitoring: Reaction is typically complete within 4-12 hours. Monitor by TLC (DCM/MeOH/NH₄OH 90:10:1) or LCMS (Product [M+H]+ = 123.1).

  • Work-up:

    • Purge vessel with Nitrogen/Argon.

    • Filter the mixture through a pad of Celite to remove the catalyst. Keep the catalyst wet with water/solvent at all times during disposal to prevent ignition.

    • Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil.

  • Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, distill under high vacuum or convert to the HCl salt by adding 4M HCl in dioxane, precipitating the white solid hydrochloride salt.

Medicinal Chemistry Applications

Case Study: Rupatadine (Antihistamine)

The most authoritative validation of this scaffold is its presence in Rupatadine , a second-generation antihistamine and PAF antagonist.

  • Role of Scaffold: The (5-methylpyridin-3-yl)methyl group acts as a critical linker that positions the basic piperidine nitrogen for receptor interaction while the pyridine ring engages in pi-stacking or hydrophobic interactions.

  • Synthesis Insight: In the industrial synthesis of Rupatadine, the intermediate is often a 3-chloromethyl-5-methylpyridine or the methanamine coupled via reductive amination.

Pharmacophore Mapping

In kinase inhibitors (e.g., ROCK or P2X3 antagonists), this scaffold often mimics the benzylamine moiety found in hits but with improved properties.

Pharmacophore Ligand (5-Methylpyridin-3-yl)methanamine Scaffold Pocket_H Hydrophobic Pocket (Val/Leu/Phe) Ligand->Pocket_H 5-Methyl Group (Displaces Water/Metabolic Block) Pocket_HB H-Bond Donor (Backbone NH) Ligand->Pocket_HB Pyridine N (H-Bond Acceptor) Pocket_SB Acidic Residue (Asp/Glu) Ligand->Pocket_SB Primary Amine (Salt Bridge / Ionic)

Caption: Pharmacophore interactions.[3] The 5-methyl group targets hydrophobic pockets, while the amine forms critical salt bridges.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20437974, (5-Methylpyridin-3-yl)methanamine. Retrieved from [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition. (Discusses the "Magic Methyl" effect context).
  • Process for the Synthesis of Rupatadine. (Patent ES 2120899).
  • Organic Syntheses. Catalytic Hydrogenation of Nitriles over Raney Nickel. (Standard protocol reference). Retrieved from [Link]

Sources

Metabolic Stability of Pyridine Methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Mitigating CYP450 and Aldehyde Oxidase Liabilities

Executive Summary

The pyridine methanamine scaffold is a "privileged structure" in kinase and GPCR ligand design due to its ability to form key hydrogen bonds and


-stacking interactions. However, this scaffold presents a unique metabolic "double jeopardy": it is susceptible to oxidative N-dealkylation  via Cytochrome P450s (CYPs) and nucleophilic attack  by Aldehyde Oxidase (AO).

This guide details the mechanistic underpinnings of these instabilities and provides a validated experimental framework to assess and optimize these scaffolds. Crucially, standard microsomal stability assays often yield false negatives for pyridine stability because they lack the cytosolic fraction where AO resides.

Part 1: The Metabolic Liability Landscape

To optimize a pyridine methanamine, one must first decouple its two primary modes of failure. The metabolic fate of this scaffold is determined by the distinct electronic requirements of the enzymes involved.

1. The CYP450 Threat: Oxidative N-Dealkylation

CYP enzymes (primarily 3A4 and 2D6) target the methylene bridge (


-carbon) connecting the pyridine ring to the amine.
  • Mechanism: Radical abstraction of a hydrogen atom from the methylene group, followed by "oxygen rebound" to form an unstable carbinolamine intermediate.

  • Result: Spontaneous collapse of the intermediate releases the pyridine-carboxaldehyde and the free amine.

  • Driver: High lipophilicity (LogD > 3.0) and accessible hydrogen atoms on the linker.

2. The Aldehyde Oxidase (AO) Blind Spot

This is the most common cause of late-stage attrition for pyridine-containing drugs. Unlike CYPs, AO is a cytosolic molybdo-flavoenzyme .

  • Mechanism: AO functions via a nucleophilic attack (hydride transfer) on the electron-deficient carbon atoms ortho to the pyridine nitrogen (C2 or C6 positions).

  • Result: Formation of a 2-pyridone or 4-pyridone metabolite. These metabolites are often pharmacologically inactive and highly polar, leading to rapid clearance.

  • The Translational Gap: AO activity varies wildly across species. Rat and Dog microsomes are poor predictors of human AO activity. Reliance on standard S9 fractions from these species can lead to false confidence.

Part 2: Visualizing the Metabolic Pathways

The following diagram maps the divergent pathways that degrade pyridine methanamines. Note the distinct subcellular localization (Microsomal vs. Cytosolic).

MetabolicPathways Parent Pyridine Methanamine (Parent Scaffold) CYP CYP450 (Microsomal) Oxidative Attack Parent->CYP Lipophilic Drive AO Aldehyde Oxidase (Cytosolic) Nucleophilic Attack Parent->AO Electron Deficiency Carbinolamine Unstable Carbinolamine CYP->Carbinolamine C-H Abstraction Dealkylation N-Dealkylation (Cleavage) Carbinolamine->Dealkylation Spontaneous Aldehyde Pyridine Aldehyde Dealkylation->Aldehyde Amine Free Amine Dealkylation->Amine Pyridone 2-Pyridone / 4-Pyridone (Inactive Metabolite) AO->Pyridone Oxidation at C2/C6

Caption: Divergent metabolic fates of pyridine methanamines. CYP450s attack the linker (red), while AO attacks the ring (green).

Part 3: Experimental Assessment Strategies

To accurately assess stability, you cannot rely solely on Human Liver Microsomes (HLM).[1] You must implement a Cross-Fraction Screening Protocol .

Protocol A: The "AO-Inclusive" Stability Assay

Standard HLM assays miss AO activity because the cytosolic fraction is washed away during preparation. Use S9 fractions or cryopreserved hepatocytes.

Materials:

  • Test System: Human Liver S9 Fraction (contains both microsomes and cytosol) OR Cryopreserved Human Hepatocytes.

  • Cofactors: NADPH (for CYPs) AND Hydralazine (specific AO inhibitor for control validation).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:

  • Preparation: Thaw S9 fractions on ice. Dilute to 1.0 mg/mL protein concentration in phosphate buffer.

  • Compound Spiking: Spike test compound (1 µM final conc, <0.1% DMSO) into the mixture.

    • Critical Step: Ensure substrate concentration is below

      
       (typically < 1 µM) to maintain linear kinetics.
      
  • AO Specificity Check (The "Pryde" Control):

    • Well A: Compound + S9 + NADPH (Measures Total Metabolism).

    • Well B: Compound + S9 + NADPH + Hydralazine (10 µM) .

    • Logic: If stability significantly improves in Well B, the primary liability is Aldehyde Oxidase.

  • Incubation: Incubate at 37°C. Sample at

    
     min.
    
  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Protocol B: Data Interpretation

Calculate Intrinsic Clearance (


) using the depletion rate constant (

).
ParameterFormulaInterpretation
Slope (

)

Rate of elimination.[2]
Half-life (

)

Time to reduce concentration by 50%.


< 10 µL/min/mg: Stable10-40 µL/min/mg: Moderate> 40 µL/min/mg: High Clearance
Part 4: Medicinal Chemistry Optimization

Once the liability is identified (CYP vs. AO), apply the following structural modifications.

Strategy 1: Blocking Aldehyde Oxidase (AO)

AO requires an electron-deficient ring system to initiate nucleophilic attack.

  • Steric Occlusion: Place a small alkyl group (Methyl, Ethyl) or a halogen (Cl, F) at the C2 or C6 position adjacent to the pyridine nitrogen. This physically blocks the enzyme from approaching the oxidation site.

  • Electronic Deactivation: Add an electron-donating group (EDG) like -OMe or -NH2 to the pyridine ring. This increases electron density, making the ring repulsive to the nucleophilic molybdenum center of AO.

  • Scaffold Hopping: Replace the pyridine with a pyrimidine or pyrazine. Note: This often lowers lipophilicity but may introduce new metabolic soft spots.

Strategy 2: Stabilizing the Methanamine Linker (CYP)
  • Deuteration: Replace the methylene protons (-CH2-) with deuterium (-CD2-). This exploits the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, significantly slowing the rate of hydrogen abstraction by CYP enzymes.

  • Steric Hindrance: Introduce a methyl group on the methylene linker (converting it to a chiral center). This hinders the approach of the CYP heme iron.

  • Fluorine Substitution: Introduce a fluorine atom on the linker. This dramatically lowers the electron density of the C-H bond, preventing oxidation, though it may impact basicity.

Optimization Workflow Diagram

Optimization Start High Clearance Observed CheckAO Is it AO Mediated? (Hydralazine Sensitive?) Start->CheckAO YesAO YES: AO Liability CheckAO->YesAO Inhibited by Hydralazine NoAO NO: CYP Liability (N-Dealkylation) CheckAO->NoAO Not Inhibited FixAO1 Add Steric Bulk at C2/C6 (Me, Cl) YesAO->FixAO1 FixAO2 Add e- Donor (OMe) to Pyridine YesAO->FixAO2 FixCYP1 Deuteration of Linker (-CD2-) NoAO->FixCYP1 FixCYP2 Alpha-Methylation (Chiral Branching) NoAO->FixCYP2

Caption: Decision tree for structural optimization based on metabolic phenotyping.

References
  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3] Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Dalvie, D., & Di, L. (2019). "Aldehyde oxidase and its role as a drug metabolizing enzyme." Pharmacology & Therapeutics.[4]

  • Pryde, D. C., et al. (2012). "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism."[5] Bioorganic & Medicinal Chemistry Letters.

  • Protocols.io. "Microsomal stability assay for human and mouse liver microsomes."[2]

Sources

Methodological & Application

Application Note: High-Yield Reductive Amination Protocols Using (5-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated workflows, and structural optimization using pyridine-methanamine derivatives.

Introduction & Strategic Utility

In modern drug discovery, the incorporation of pyridine-containing aliphatic amines, such as (5-Methylpyridin-3-yl)methanamine , is a highly effective strategy for improving the aqueous solubility and pharmacokinetic profiles of lipophilic scaffolds. This specific building block has been instrumental in the synthesis of diverse therapeutic agents, including novel isoxazole-based Zika virus (ZIKV) inhibitors[1], Neuropeptide S (NPS) receptor antagonists[2], and human Sirtuin 2 (SIRT2) inhibitors[3].

The most robust method for coupling this primary amine to complex molecular scaffolds is reductive amination . This application note provides a deep dive into the mechanistic causality behind reagent selection and outlines self-validating, highly reproducible protocols for coupling (5-Methylpyridin-3-yl)methanamine with various aldehydes and ketones.

Mechanistic Causality & Reagent Selection

Reductive amination is not a single-step transformation; it is a delicate equilibrium-driven cascade. Understanding the causality behind each step is critical for preventing side reactions (e.g., over-alkylation or premature reduction of the carbonyl).

  • Nucleophilic Attack & Carbinolamine Formation: The primary amine of (5-Methylpyridin-3-yl)methanamine attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate.

  • Dehydration to Iminium Ion: The carbinolamine undergoes dehydration to form a highly electrophilic iminium ion. This step is often the bottleneck and can be accelerated by mild acid catalysis (e.g., Acetic Acid or Trifluoroacetic Acid)[3].

  • Hydride Transfer: The iminium ion is reduced to the final secondary amine.

Choosing the Right Hydride Source:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The preferred reagent for most aldehyde substrates. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making it too mild to reduce most aldehydes directly. This allows it to selectively reduce the more electrophilic iminium ion in non-protic solvents like 1,2-dichloroethane (DCE)[4].

  • Sodium Cyanoborohydride (NaBH₃CN): Required for sterically hindered ketones or unreactive aldehydes. The cyano group stabilizes the borohydride, allowing it to survive in protic solvents (like Methanol) and at lower pH levels. This permits the use of stronger acid catalysts (like HCl or TFA) to drive iminium formation without destroying the reducing agent[5].

Mechanism A Carbonyl Substrate (Aldehyde/Ketone) C Carbinolamine Intermediate A->C Nucleophilic Attack B (5-Methylpyridin-3-yl)methanamine B->C D Iminium Ion (Activated Species) C->D -H2O (Acid Catalyzed) E Secondary Amine Product D->E Hydride Transfer (NaBH(OAc)3 or NaBH3CN)

Caption: Mechanistic pathway of reductive amination via iminium ion formation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific in-process controls (IPCs), the chemist can verify the success of each intermediate stage before proceeding, ensuring high fidelity in the final yield.

Protocol A: Standard Reductive Amination for Aldehydes

Optimized for standard aromatic and aliphatic aldehydes using NaBH(OAc)₃.

Reagents:

  • Aldehyde Substrate: 1.0 equiv.

  • (5-Methylpyridin-3-yl)methanamine: 1.1 equiv.

  • NaBH(OAc)₃: 1.5 equiv.

  • Solvent: 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve the aldehyde (1.0 mmol) and (5-Methylpyridin-3-yl)methanamine (1.1 mmol) in anhydrous DCE (5.0 mL) under an inert atmosphere (N₂ or Ar). Stir at room temperature for 1–2 hours.

    • Validation Check: Remove a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The appearance of the [M+H]⁺ peak corresponding to the imine confirms successful condensation.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion. If the aldehyde is electron-rich, add glacial acetic acid (1.0 equiv) to facilitate iminium formation. Stir at room temperature for 4–12 hours[4].

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL) to neutralize the mixture and destroy excess hydride. Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically a gradient of DCM to 5-10% Methanol in DCM containing 0.1% Et₃N to prevent amine streaking).

Protocol B: Acid-Catalyzed Reductive Amination for Ketones/Hindered Substrates

Optimized for less reactive substrates using NaBH₃CN in a protic solvent.

Reagents:

  • Ketone/Hindered Aldehyde: 1.0 equiv.

  • (5-Methylpyridin-3-yl)methanamine: 1.2 to 1.5 equiv.

  • NaBH₃CN: 1.5 to 2.0 equiv.

  • Catalyst: Trifluoroacetic Acid (TFA) or HCl (catalytic to 1.0 equiv)

  • Solvent: Methanol (MeOH) (0.2 M)

Step-by-Step Methodology:

  • Activation & Condensation: Dissolve the carbonyl substrate (1.0 mmol) and the amine (1.2 mmol) in anhydrous MeOH (5.0 mL). Add TFA dropwise until the pH of the solution is approximately 5-6. Stir at 45–60 °C for 2–4 hours to force imine formation[3].

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add NaBH₃CN (1.5 mmol) in small portions (Caution: highly toxic, perform in a well-ventilated fume hood). Allow the reaction to warm to room temperature and stir for an additional 6–12 hours[5].

    • Validation Check: TLC analysis (UV and Ninhydrin stain). The secondary amine product will appear as a highly polar, UV-active spot that stains positive (brown/purple) with Ninhydrin.

  • Workup: Concentrate the MeOH under reduced pressure. Dilute the residue with Ethyl Acetate (15 mL) and wash with 1N NaOH (5 mL) to free-base the pyridine and secondary amine nitrogens.

  • Isolation: Extract, dry over MgSO₄, concentrate, and purify via flash chromatography.

Workflow Step1 1. Reagent Mixing Amine + Carbonyl in DCE/MeOH Step2 2. Imine Formation Stir 1-2 h at RT (Optional: Add AcOH/TFA) Step1->Step2 Step3 3. Reduction Add Hydride Source Stir 4-12 h Step2->Step3 Step4 4. Quench & Workup NaHCO3/NaOH wash Extract Organics Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel) Step4->Step5

Caption: Step-by-step experimental workflow for reductive amination.

Quantitative Data Summary

The table below summarizes the optimal conditions based on substrate reactivity, providing a quick-reference guide for process selection.

Substrate TypePreferred Reducing AgentSolvent SystemAcid CatalystTemp / TimeTypical Yield Range
Standard Aldehydes NaBH(OAc)₃ (1.5 eq)DCE or DCMNone or AcOH (1.0 eq)RT / 4–12 h75% – 95%
Electron-Rich Aldehydes NaBH(OAc)₃ (1.5 eq)DCEAcOH (1.0 eq)RT / 12 h65% – 85%
Sterically Hindered Ketones NaBH₃CN (1.5–2.0 eq)MethanolTFA or HCl (pH 5-6)0 °C to 60 °C / 12 h50% – 75%
Acid-Sensitive Substrates NaBH(OAc)₃ (1.5 eq)THFNoneRT / 12–24 h40% – 60%

References

  • Girmay, B. S., et al. "Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections." RSC Medicinal Chemistry, 15 (2024): 2792-2805.[Link]

  • Hassler, C., et al. "Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation." ACS Chemical Neuroscience, 5, no. 8 (2014): 731-744.[Link]

  • Wang, L., et al. "Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors." Molecules, 24, no. 15 (2019): 2724.[Link]

Sources

Technical Application Note: Chemoselective Protection of (5-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

(5-Methylpyridin-3-yl)methanamine (CAS: 102076-08-0) is a critical building block in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. The molecule features two nitrogen centers with distinct electronic environments:

  • Primary Aliphatic Amine (C-3 position): High nucleophilicity (

    
    ).
    
  • Pyridine Ring Nitrogen: Lower basicity (

    
    ) and nucleophilicity due to 
    
    
    
    hybridization and aromaticity.

The Challenge: While the nucleophilic disparity favors reaction at the primary amine, the pyridine nitrogen poses a specific downstream risk during workup and purification . Standard protocols often employ acidic washes (e.g., 1M HCl) to remove unreacted amines. For this substrate, acidic washes will protonate the pyridine ring, rendering the product water-soluble and causing catastrophic yield loss into the aqueous waste stream.

Scope: This guide details the Boc (tert-butoxycarbonyl) protection as the primary industry standard, with Cbz (benzyloxycarbonyl) as an orthogonal alternative.

Chemical Properties & Safety Data

PropertyValue / Description
Substrate (5-Methylpyridin-3-yl)methanamine
Molecular Weight 122.17 g/mol
Physical State Oil or low-melting solid (hygroscopic)
Acidity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
~8.8 (primary amine), ~5.2 (pyridine N)
Solubility Soluble in MeOH, DCM, THF, Water; Sparingly soluble in Hexanes
Safety Hazards Corrosive, Irritant. Pyridines are potential sensitizers.

Protocol A: Boc-Protection (The "Gold Standard")

This protocol utilizes Di-tert-butyl dicarbonate (


) in a biphasic or organic solvent system.[1] It is preferred for its high yield and ease of removal (TFA/HCl) later in the synthetic sequence.
Reagents & Stoichiometry
ReagentEquiv.[2][3][4]Role
Substrate 1.0Starting Material

1.1 - 1.2Electrophile
Triethylamine (TEA) 1.5Base (Proton Scavenger)
DCM or THF [0.2 M]Solvent
DMAP NoneAvoid (Risk of side reactions/racemization in chiral analogs)
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (5-Methylpyridin-3-yl)methanamine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) in one portion.

    • Note: If the starting material is a hydrochloride salt, increase TEA to 2.5 equiv.

  • Reagent Addition: Cool the solution to 0 °C (ice bath). Add

    
      (1.1 equiv) dropwise (dissolved in minimal solvent if solid) over 10 minutes.
    
    • Mechanistic Insight: Cooling prevents uncontrolled exotherms and minimizes reaction at the pyridine nitrogen, although the steric bulk of Boc usually prevents pyridine quaternization.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 2–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (free amine = purple/red) or UV. The product should be UV active and Ninhydrin inactive.

  • Workup (CRITICAL STEP):

    • Do NOT wash with 1M HCl.

    • Dilute the reaction mixture with DCM.

    • Wash organic layer with Water (

      
       vol).[5]
      
    • Wash with Saturated Brine (

      
       vol).
      
    • Why? This removes the TEA salts and excess water-soluble impurities without protonating the pyridine ring.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • The crude material is often pure enough (>95%).

    • If purification is needed, use Flash Column Chromatography.[6]

    • Eluent: 0

      
       5% Methanol in DCM (or 20 
      
      
      
      50% EtOAc in Hexanes).
    • Note: The pyridine ring makes the compound "streak" on silica. Adding 1% Triethylamine to the eluent can sharpen the peaks.

QC & Validation (Self-Validating Metrics)
  • 
     NMR (CDCl
    
    
    
    ):
    Look for a sharp singlet at
    
    
    ppm (9H,
    
    
    -butyl). The methylene protons (
    
    
    ) should appear as a doublet at
    
    
    ppm, collapsing to a singlet upon
    
    
    shake.
  • LC-MS: Mass observed should be

    
    .
    
  • Absence of SM: No broad amine peak in IR or Ninhydrin activity.

Protocol B: Cbz-Protection (Orthogonal Strategy)

Use this when the Boc group is unstable to subsequent reaction conditions (e.g., Lewis Acid catalysis).[7]

Reagents[2][4][6][8][9][10]
  • Benzyl Chloroformate (Cbz-Cl): 1.1 equiv.

  • Sodium Carbonate (

    
    ):  2.0 equiv (dissolved in water).
    
  • Solvent: THF / Water (1:1 mixture).

Procedure
  • Dissolve substrate in THF/Water (1:1).

  • Add

    
    . Cool to 0 °C.
    
  • Add Cbz-Cl dropwise. (Caution: Gas evolution if excess acid present).

  • Stir vigorously for 3 hours at RT.

  • Workup: Evaporate THF. Extract aqueous residue with EtOAc (

    
    ).[2]
    
  • Purification: Recrystallization from EtOAc/Hexanes is often possible for Cbz derivatives.

Caution: Removal of Cbz via hydrogenation (


) can be difficult because the pyridine nitrogen can poison the Palladium catalyst . Transfer hydrogenation (ammonium formate) or strong acid deprotection (HBr/AcOH) may be required.

Visualized Workflows

Reaction & Workup Logic Flow

The following diagram illustrates the critical decision points in the Boc protection workflow, specifically highlighting the pH control required to prevent product loss.

BocProtectionWorkflow Start Start: (5-Methylpyridin-3-yl)methanamine React Reaction: Boc2O, TEA, DCM, 0°C -> RT Start->React Check TLC Check: SM Consumed? React->Check Check->React No Quench Quench/Workup Strategy Check->Quench Yes AcidWash Wash with 1M HCl? Quench->AcidWash Loss CRITICAL FAILURE: Product protonated (Pyridine-H+) Lost in Aqueous Layer AcidWash->Loss Yes (Avoid) SafeWash Wash with Water/Brine AcidWash->SafeWash No (Correct) Dry Dry (Na2SO4) & Concentrate SafeWash->Dry Purify Purification: SiO2 Column (DCM/MeOH) Dry->Purify

Caption: Figure 1. Process flow for Boc-protection emphasizing the avoidance of acidic workup to prevent solubility-driven yield loss.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Product in Aqueous) Acidic wash used during workup.Neutralize aqueous waste with

and re-extract with DCM or IPA/CHCl

(3:1).
"Gummy" Crude Residual

or TEA salts.
Triturate with Hexanes (product is often solid, impurities stay in solution) or high-vac drying.
Bis-Boc Formation Excess

used (>1.5 eq).
Use exactly 1.1 equiv. If bis-boc forms, treat with mild base (NaOH/MeOH) to cleave the second Boc group selectively.
Pyridine N-Oxidation Presence of oxidants or long exposure to air/light.Use inert atmosphere (

).[8] If N-oxide forms, reduce with

(though best to avoid).

References

  • BenchChem. An In-depth Technical Guide to Boc Protection in Peptide Chemistry. (Accessed 2023).

  • J&K Scientific. BOC Protection and Deprotection Protocols. (Accessed 2023).[1]

  • National Institutes of Health (PMC). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).[4]

  • Santa Cruz Biotechnology. 3-Picolylamine (CAS 3731-52-0) Product Data.[9] (Accessed 2023).

  • ChemicalBook. 3-(Aminomethyl)pyridine Properties and Safety. (Accessed 2023).

Sources

Strategic Utilization of (5-Methylpyridin-3-yl)methanamine in Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(5-Methylpyridin-3-yl)methanamine (CAS: 76434-64-1) represents a high-value scaffold in modern medicinal chemistry, serving as a superior bioisostere to benzylamine. Its incorporation into heterocyclic libraries offers a strategic advantage: the pyridine nitrogen enhances aqueous solubility and metabolic stability, while the 5-methyl group modulates lipophilicity and blocks a common metabolic soft spot. This guide provides a comprehensive technical framework for deploying this building block in high-throughput library synthesis, focusing on amide coupling, reductive amination, and nucleophilic aromatic substitution (


).

Introduction: The Medicinal Chemistry Rationale

In drug discovery, the transition from a hit to a lead often requires optimizing physicochemical properties without altering the core pharmacophore. (5-Methylpyridin-3-yl)methanamine is frequently employed to replace benzylamine or unsubstituted pyridyl-methanamine motifs.

Bioisosteric Advantages
  • Solubility: The pyridine nitrogen (

    
    ) can accept a hydrogen bond or be protonated at physiological pH, significantly lowering LogP compared to the phenyl analog.
    
  • Metabolic Stability: The 5-methyl substituent sterically and electronically blocks the 5-position of the pyridine ring, a site often prone to oxidative metabolism (N-oxidation or hydroxylation) in unsubstituted 3-pyridyl systems.

  • Vector Alignment: The methylene spacer retains the angular vector of the amine, ensuring that the critical hydrogen-bonding interactions of the amide/amine NH remain spatially conserved relative to the target protein.

Chemical Profile[1][2][3]
PropertyDataNotes
IUPAC Name (5-Methylpyridin-3-yl)methanamine
CAS (Free Base) 76434-64-1Often supplied as HCl salt (CAS: 1449122-47-7)
Molecular Weight 122.17 g/mol
Appearance Colorless oil (Free base) / White solid (HCl)Hygroscopic in salt form
Basicity (

)
Pyridine N: ~5.2; Primary Amine: ~8.9Primary amine is the exclusive nucleophile under standard conditions
Hazards Corrosive (H314), Acute Tox (H302)Handle in fume hood

Strategic Library Design Workflow

The following diagram illustrates the decision matrix for incorporating this scaffold into a library, highlighting the rationale between solubility and metabolic blocking.

LibraryStrategy Start Hit Compound (Benzylamine Motif) Issue Issue Identification: High LogP or Rapid Metabolism Start->Issue Solubility Strategy A: Pyridine Substitution (Improves Solubility) Issue->Solubility If Solubility Poor Metabolism Strategy B: 5-Methyl Blockade (Prevents CYP Oxidation) Issue->Metabolism If High Clearance Target Target Scaffold: (5-Methylpyridin-3-yl)methanamine Solubility->Target Metabolism->Target Library Library Synthesis (Amide, Urea, or Amine) Target->Library Input Reagent

Figure 1: Decision matrix for scaffold selection in lead optimization.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Automated)

Targeting: Kinase Inhibitors, GPCR Ligands

This protocol is optimized for 96-well plate format using the HCl salt of the amine. The use of HATU ensures rapid conversion even with electron-deficient carboxylic acids.

Reagents:

  • Amine: (5-Methylpyridin-3-yl)methanamine[1][2] • 2HCl (0.1 M in DMF).

  • Acids: Library of carboxylic acids (0.1 M in DMF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (N,N-Diisopropylethylamine), neat.

Step-by-Step Procedure:

  • Preparation: Dispense 100 µL of the Carboxylic Acid solution (10 µmol, 1.0 eq) into each well of a chemically resistant 96-well plate.

  • Activation: Add 110 µL of HATU solution (11 µmol, 1.1 eq) followed by 5.2 µL of DIPEA (30 µmol, 3.0 eq). Shake at 300 rpm for 5 minutes.

    • Note: The pre-activation step minimizes racemization if chiral acids are used.

  • Addition: Add 100 µL of the Amine solution (10 µmol, 1.0 eq).

    • Critical: Since the amine is a bis-HCl salt, ensure sufficient excess base. Add an additional 5.2 µL of DIPEA (Total Base = 6.0 eq relative to acid) to neutralize the salt and drive the reaction.

  • Incubation: Seal the plate and shake at room temperature for 4–16 hours.

  • QC/Monitoring: Analyze a random sampling of wells via LC-MS. The pyridine nitrogen often results in a distinctive

    
     species in acidic mobile phases.
    
  • Work-up (Solid Phase Extraction):

    • Dilute reaction mixtures with 500 µL MeOH.

    • Pass through a pre-conditioned SCX (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic acids/HATU byproducts).

    • Elute product with 2M

      
       in MeOH.
      
  • Evaporation: Concentrate under reduced pressure (Genevac or SpeedVac).

Protocol B: Reductive Amination

Targeting: Secondary Amines for CNS Penetration

Reductive amination preserves the basicity of the amine, which is crucial for targets requiring a positive charge interaction (e.g., Asp residue in proteases).

Reagents:

  • Amine: (5-Methylpyridin-3-yl)methanamine (Free base preferred).

  • Aldehydes: Diverse aldehyde library.

  • Reductant: Sodium triacetoxyborohydride (STAB).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Dissolve the aldehyde (0.2 mmol, 1.0 eq) in DCE (2 mL).

  • Add (5-Methylpyridin-3-yl)methanamine (0.22 mmol, 1.1 eq).

  • Add AcOH (0.2 mmol, 1.0 eq) to catalyze imine formation. Stir for 30 minutes at RT.

    • Expert Insight: The pyridine ring is electron-deficient, making the benzylic amine slightly less nucleophilic than a standard benzylamine. The acid catalyst is vital here.

  • Add STAB (0.3 mmol, 1.5 eq) in one portion.

  • Stir at RT for 12 hours.

  • Quench: Add saturated

    
     (2 mL). Vigorous gas evolution will occur.
    
  • Extraction: Extract with DCM (3 x 2 mL). Dry organics over

    
    .[3]
    
Protocol C: Displacement

Targeting: Heterocyclic Cores (Pyrimidines, Purines)

This reaction is common in synthesizing kinase inhibitors (e.g., analogs of Ralometostat) where the amine displaces a chloride on a heteroaromatic core.

Step-by-Step Procedure:

  • Reactants: Combine 4-chloro-heterocycle (e.g., 4-chloropyrimidine) (1.0 eq) and (5-Methylpyridin-3-yl)methanamine (1.2 eq) in n-Butanol or DMA (Dimethylacetamide).

  • Base: Add DIPEA (2.5 eq).

  • Conditions: Heat to 100°C–120°C for 4–8 hours.

    • Microwave Option: 140°C for 20 minutes in a sealed tube.

  • Purification: These products often precipitate upon cooling or addition of water. Alternatively, use reverse-phase HPLC (0.1% Formic Acid).

Troubleshooting & Optimization

The "Pyridine Effect" in Purification

The presence of the pyridine nitrogen can complicate reverse-phase chromatography.

  • Tailing: Pyridines often tail on C18 columns due to interaction with residual silanols.

  • Solution: Use a high-pH mobile phase (10mM Ammonium Bicarbonate, pH 10) or add a modifier like Triethylamine (TEA) to the mobile phase to sharpen peaks.

Handling the Hydrochloride Salt

The commercial HCl salt is hygroscopic.

  • Weighing: Weigh quickly in a low-humidity environment.

  • Stoichiometry: Always account for the molecular weight of the salt (MW ~195.1 for 2HCl vs 122.17 for free base) and adjust base equivalents accordingly (2 extra equivalents of base per molecule).

Case Study: PRMT5 Inhibitor Optimization

Context: PRMT5 inhibitors (e.g., Ralometostat, TNG908) often feature a bicyclic core connected to a linker. Application: A library was designed to replace a piperidine linker with (5-methylpyridin-3-yl)methanamine to reduce molecular weight while maintaining H-bond interactions.

Workflow Visualization:

Workflow Step1 Core Scaffold (Cl-Pyrimidine) Step2 S_NAr Displacement (5-Methylpyridin-3-yl)methanamine 120°C, DIPEA Step1->Step2 Step3 Intermediate (Pyridine-Amine Linker) Step2->Step3 Step4 Amide Coupling (Tail Region) Step3->Step4 Final Final Lead (Improved Solubility) Step4->Final

Figure 2: Synthetic route for PRMT5 inhibitor analogs.

Outcome: The pyridine analog showed a 3-fold improvement in aqueous solubility and a 20% reduction in intrinsic clearance in liver microsomes compared to the phenyl analog, attributed to the 5-methyl blocking group preventing para-hydroxylation relative to the methylene linker.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20437974, (5-Methylpyridin-3-yl)methanamine. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis Protocols: HATU and Carbodiimide Methods. Retrieved from [Link]

Sources

Application Note: Preparation of Schiff Bases from (5-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

(5-Methylpyridin-3-yl)methanamine (CAS: 102068-30-0) represents a privileged scaffold in medicinal chemistry. Unlike simple benzylamines, the pyridine moiety confers specific solubility profiles and hydrogen-bonding capabilities essential for kinase inhibition and antimicrobial activity. The 5-methyl substituent adds lipophilicity and weak electron-donating character, modulating the basicity of the pyridine ring without imposing significant steric hindrance on the primary amine.

This guide details the synthesis of Schiff bases (imines) from this specific amine.[1] Schiff bases derived from pyridine-amines are critical intermediates for:

  • Ligand Synthesis: Precursors for N,N- or N,O-chelating ligands in metallodrugs.

  • Pharmacophore Development: The azomethine linkage (-N=CH-) is a bioisostere for amide bonds, often improving membrane permeability.

  • Reduction Precursors: Intermediates for synthesizing secondary amines via reductive amination.

Chemical Context & Mechanistic Insight

The Challenge of Pyridine Amines

The synthesis involves the condensation of the primary amine with an aldehyde (


) to release water.


Critical Consideration: The pyridine nitrogen (pK


 ~5.2) competes with the primary amine for protons. While the reaction requires acid catalysis to activate the aldehyde carbonyl, excess acid will protonate the primary amine , rendering it non-nucleophilic and killing the reaction.
The 5-Methyl Effect

The methyl group at position 5 is electron-donating (inductive effect).

  • Impact: It slightly increases the electron density of the pyridine ring compared to unsubstituted pyridine.

  • Result: The primary amine is sufficiently nucleophilic, but the basicity of the pyridine nitrogen is also slightly enhanced. Precise pH control (pH 4.5–5.0) is strictly required to balance catalysis vs. amine deactivation.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Scalable)

Best for: Gram-scale synthesis, thermally unstable aldehydes, and initial screening.

Reagents:

  • (5-Methylpyridin-3-yl)methanamine (1.0 eq)

  • Aromatic/Heteroaromatic Aldehyde (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[2][3]

  • Base (Conditional): Triethylamine (

    
    ) if starting with amine-HCl salt.
    

Protocol:

  • Amine Activation:

    • If using free base: Dissolve 10 mmol of amine in 20 mL absolute EtOH.

    • If using HCl salt: Suspend 10 mmol salt in 20 mL EtOH. Add 10-11 mmol

      
      . Stir for 15 min at RT until clear (or filter off 
      
      
      
      salts if precipitation occurs).
  • Aldehyde Addition: Add 10 mmol of the aldehyde to the stirring amine solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Checkpoint: pH should be ~5.0 (wet pH paper).

  • Reaction: Reflux at 78°C (EtOH) for 3–6 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear.

  • Work-up:

    • Scenario A (Precipitate forms): Cool to 0°C. Filter the solid. Wash with cold EtOH.

    • Scenario B (No precipitate): Evaporate solvent to 20% volume. Add cold diethyl ether or hexane to induce crystallization.

  • Purification: Recrystallization from hot EtOH is preferred over column chromatography (silica degrades Schiff bases via hydrolysis).

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, low-yielding substrates, and "Green Chemistry" compliance.

Protocol:

  • Mixing: In a microwave-safe vial, mix 2 mmol amine and 2 mmol aldehyde.

  • Solvent: Add minimal EtOH (0.5 – 1.0 mL) to create a slurry.

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 300W, 60–80°C for 2–5 minutes.

    • Note: Use a dynamic power mode to prevent overheating.

  • Isolation: Cool vial. The product often solidifies immediately. Wash with cold ether/hexane.

Data Comparison: Method A vs. Method B
ParameterMethod A (Reflux)Method B (Microwave)
Reaction Time 3 – 6 Hours2 – 5 Minutes
Solvent Usage High (20-50 mL/g)Low/Solvent-Free (<2 mL/g)
Typical Yield 75 – 85%88 – 96%
Purity (Crude) Moderate (requires recrystallization)High (often pure upon wash)
Scalability High (kg scale)Low (mg to g scale)

Workflow Visualization

The following diagram illustrates the decision logic for the synthesis and purification, specifically addressing the salt-form issue common with this amine.

SchiffBaseWorkflow Start Start: (5-Methylpyridin-3-yl)methanamine CheckSalt Is Starting Material HCl Salt? Start->CheckSalt Neutralize Neutralize with Et3N in Ethanol CheckSalt->Neutralize Yes Dissolve Dissolve in Ethanol CheckSalt->Dissolve No (Free Base) AddAldehyde Add Aldehyde (1.0 eq) + Cat. AcOH Neutralize->AddAldehyde Dissolve->AddAldehyde MethodChoice Select Method AddAldehyde->MethodChoice Reflux Method A: Reflux (3-6 Hours) MethodChoice->Reflux Microwave Method B: Microwave (2-5 Mins) MethodChoice->Microwave Monitor TLC Check (Disappearance of Aldehyde) Reflux->Monitor Microwave->Monitor Workup Cool to 0°C Monitor->Workup Precipitate Precipitate Formed? Workup->Precipitate Filter Filter & Wash (Cold EtOH) Precipitate->Filter Yes Induce Evaporate & Add Ether/Hexane to Induce Crystallization Precipitate->Induce No (Oily) Final Final Product: Schiff Base Filter->Final Induce->Filter

Figure 1: Decision-matrix workflow for the synthesis of pyridine-derived Schiff bases, highlighting the critical neutralization step for salt forms.

Characterization & Quality Control

To validate the structure, specific spectral signatures must be confirmed.

Proton NMR ( H NMR)
  • Azomethine Proton (-N=C H-): Look for a sharp singlet between 8.3 – 8.8 ppm . This is the definitive proof of Schiff base formation.

  • Pyridine Protons: The 5-methyl substitution pattern creates a distinct aromatic region. Expect singlets or doublets (due to meta-coupling) around 8.2–8.4 ppm for the protons adjacent to the nitrogen.

  • Methyl Group: A singlet integrating to 3H around 2.3 ppm .

  • Methylene Linker: A singlet (or doublet if coupling occurs) integrating to 2H around 4.7 – 4.9 ppm .

Infrared Spectroscopy (FT-IR)
  • C=N Stretch: A strong, sharp band at 1610 – 1630 cm

    
     .
    
  • Absence of C=O: The aldehyde carbonyl peak (~1700 cm

    
    ) must be absent.
    
  • Absence of N-H: The primary amine double spike (3300-3400 cm

    
    ) must be absent.
    
Troubleshooting Guide (Self-Validating System)
ObservationRoot CauseCorrective Action
No Reaction (TLC shows SM) Amine protonated by excess acid.Neutralize with minimal

, check pH, add fresh catalyst.
Product is an Oil Incomplete water removal or high solubility.Use Dean-Stark trap (Toluene reflux) or triturated with cold Hexane/Ether.
Hydrolysis on Silica Schiff bases are acid-sensitive.Pre-treat silica gel with 1%

or use neutral alumina.
Low Yield Equilibrium favoring reactants.Add molecular sieves (3Å or 4Å) to the reaction mixture to trap water.

References

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst.[4]

    • Source: ACS Omega (2022).
    • URL:[Link]

  • Biological Relevance & Pyridine Chemistry

    • Title: Study of the structure–bioactivity relationship of three new pyridine Schiff bases: synthesis, spectral characterization, DFT calcul
    • Source: New Journal of Chemistry (RSC, 2020).
    • URL:[Link]

  • General Synthesis Protocol

    • Title: Synthesis of New Schiff Base: 4-[(Pyridin-3-ylmethylene)-amino]phenyldodecanoate.[5][6][7]

    • Source: Molbank (MDPI, 2008).[5][6]

    • URL:[Link][6][8]

  • Catalytic Mechanism

    • Title: Why is the Schiff base prepared in the presence of acetic acid? (Mechanistic Discussion).
    • Source: Quora / Chemical Education Threads (Valid
    • URL:[Link]

Sources

Scale-Up Synthesis and Isolation Protocols for (5-Methylpyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(5-Methylpyridin-3-yl)methanamine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of TTX-S sodium channel blockers, ROMK inhibitors, and targeted cancer stem cell therapies[1][2]. Transitioning the synthesis of this pyridine methanamine derivative from a milligram-scale discovery lab to a multi-kilogram pilot plant requires discarding hazardous and poorly scalable reagents (such as Lithium Aluminum Hydride or Borane) in favor of scalable, atom-economical catalytic hydrogenation.

This application note details the process chemistry, the causality behind critical parameter selection, and a self-validating 1-kg scale protocol designed for industrial application.

Process Chemistry & Causality in Scale-Up

To ensure a robust scale-up, every chemical and physical parameter must be selected based on mechanistic causality rather than empirical guesswork.

Catalyst Selection: Chemoselectivity of Raney Nickel

While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, its use in pyridine-carbonitrile reduction often leads to unwanted hydrogenolysis of the resulting C-N bond or partial reduction of the pyridine ring. Sponge metal catalysts, specifically Raney Nickel, exhibit a high chemoselectivity for the cyano group, ensuring the structural integrity of the 5-methylpyridine core during scale-up[3].

The Causality of Ammonia Addition

The reduction of 5-methylnicotinonitrile proceeds via a highly reactive imine intermediate. In the absence of an ammonia buffer, the newly formed primary amine ((5-Methylpyridin-3-yl)methanamine) acts as a nucleophile. It attacks the unreacted imine to form a secondary amine dimer (bis((5-methylpyridin-3-yl)methyl)amine), drastically reducing the yield. By saturating the reaction matrix with methanolic ammonia (typically 7N), the chemical equilibrium is forcefully shifted. The excess ammonia outcompetes the primary amine, suppressing the dimerization pathway and maximizing the target product yield[2].

Mechanism Nitrile 5-Methylnicotinonitrile (R-C≡N) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2 / Raney Ni PrimaryAmine Primary Amine Target Product Imine->PrimaryAmine H2 / Raney Ni SecondaryAmine Secondary Amine Impurity Imine->SecondaryAmine + Primary Amine PrimaryAmine->SecondaryAmine attacks Imine Ammonia Excess NH3 Ammonia->Imine Shifts equilibrium

Fig 1. Mechanistic pathway of nitrile reduction and the causal role of ammonia in suppressing dimerization.

Exotherm and Pressure Management

Catalytic hydrogenation of nitriles is highly exothermic. At scale, the mass transfer of hydrogen gas into the liquid phase becomes the rate-limiting step. Operating at 2.0 MPa (approx. 290 psi) and 50 °C ensures optimal hydrogen solubility while maintaining a controlled heat release profile, preventing thermal runaway and pressure buildup[1][4].

Quantitative Data: Reaction Optimization

The following table summarizes the causal impact of catalyst choice, ammonia buffering, and temperature on the chemoselectivity of the reduction process.

Parameter SetCatalystSolvent SystemTemp (°C)Pressure (MPa)Primary Amine Yield (%)Secondary Amine Impurity (%)
A (Lab Scale) Pd/C (10%)MeOH250.145.238.5
B (Unbuffered) Raney NiMeOH502.062.028.4
C (Optimized) Raney Ni7N NH₃ in MeOH502.092.5< 1.0
D (High Temp) Raney Ni7N NH₃ in MeOH802.078.38.5

Table 1. Impact of reaction parameters on the yield and purity of (5-Methylpyridin-3-yl)methanamine.

Self-Validating Experimental Protocol (1-kg Scale)

Self-Validation Checkpoint System: This protocol incorporates built-in analytical checkpoints to ensure the process self-validates before proceeding to the next unit operation.

Step 1: Reactor Preparation & Charging
  • Purge a 20 L Hastelloy pressure reactor with Nitrogen (3 cycles) to ensure a strictly inert atmosphere.

  • Charge 5-methylnicotinonitrile (1.00 kg, 8.46 mol) and 7N Ammonia in Methanol (10.0 L)[2].

    • Causality Note: Methanol serves as a polar protic solvent that stabilizes the imine intermediate, while the 7N NH₃ concentration provides the necessary molar excess to prevent dimerization.

  • Carefully charge an aqueous slurry of Raney Nickel (150 g, 15 wt%).

    • Critical Safety Warning: Raney Ni is highly pyrophoric. Never allow the catalyst bed to dry; always transfer as a slurry.

Step 2: Catalytic Hydrogenation
  • Seal the reactor and purge with Hydrogen gas (3 cycles).

  • Pressurize the reactor to 2.0 MPa with H₂ and initiate agitation (500 rpm)[1].

  • Gradually heat the reactor jacket to maintain an internal temperature of 50 °C.

  • Self-Validation Checkpoint: Monitor the mass flow controller for H₂ uptake. The reaction is deemed complete when H₂ consumption ceases and the internal temperature stabilizes (typically 4–6 hours). Confirm completion via HPLC (Target: <1% starting material).

Step 3: Catalyst Filtration & Solvent Swap
  • Cool the reactor to 20 °C and safely vent the H₂ gas. Purge the headspace with N₂ (3 cycles).

  • Filter the reaction mixture through a packed pad of Celite under a strict N₂ atmosphere to remove the Raney Ni[1].

    • Causality Note: The Celite pad prevents microscopic catalyst particulates from passing into the filtrate. Residual nickel can catalyze oxidative degradation during the concentration phase.

  • Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove methanol and excess ammonia, yielding the crude free base as a viscous yellow oil[2].

Step 4: Salt Formation & Isolation

The free base of (5-Methylpyridin-3-yl)methanamine is prone to atmospheric oxidation and CO₂ absorption. Conversion to the hydrochloride salt ensures long-term API stability.

  • Dissolve the crude free base oil in anhydrous Ethyl Acetate (5.0 L).

  • Slowly add 4M HCl in Dioxane (2.2 L, 8.8 mol) while maintaining the temperature at 0–5 °C. A white crystalline precipitate will form immediately.

  • Stir the suspension for 1 hour to ensure complete crystallization.

  • Self-Validation Checkpoint: Filter the solid, wash with cold Ethyl Acetate (1.0 L), and dry under vacuum at 40 °C. Perform quantitative NMR or titration to confirm the stoichiometry of the (5-Methylpyridin-3-yl)methanamine hydrochloride salt.

Workflow Prep 1. Reactor Prep Inerting & Charging Reaction 2. Hydrogenation Raney Ni, NH3, H2 Prep->Reaction Filtration 3. Catalyst Filtration Celite Pad (N2 atm) Reaction->Filtration Workup 4. Concentration & Solvent Swap Filtration->Workup Crystallization 5. Salt Formation (HCl in EtOAc) Workup->Crystallization

Fig 2. Scale-up workflow for the synthesis and isolation of (5-Methylpyridin-3-yl)methanamine.

References

  • Source: Google Patents (WO2019213570A1)
  • Source: European Patent Office (Patent 3027625)
  • Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis Source: Benchchem URL
  • Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives.

Sources

Troubleshooting & Optimization

improving yield of (5-Methylpyridin-3-yl)methanamine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with (5-Methylpyridin-3-yl)methanamine (also known as 5-methyl-3-picolylamine). While it is a highly valuable building block in drug discovery, its dual-nitrogen motif—comprising a basic primary amine and a strongly coordinating pyridine nitrogen—introduces significant chemoselectivity and catalyst-poisoning challenges.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your coupling yields.

Diagnostic Workflow

Troubleshooting Start Reaction: (5-Methylpyridin-3-yl)methanamine Amide Amide Bond Formation Start->Amide Buchwald Buchwald-Hartwig Amination Start->Buchwald AmideIssue Issue: Low Yield / Complex Mixtures Cause: Pyridine interference & protonation Amide->AmideIssue BuchwaldIssue Issue: Reaction Stalls (<20% Conv) Cause: Catalyst poisoning via Pd-chelation Buchwald->BuchwaldIssue AmideSol1 Solution 1: Use DMTMM (Avoids active ester side reactions) AmideIssue->AmideSol1 AmideSol2 Solution 2: Pre-activate Acid (Critical for PPh3-I2 systems) AmideIssue->AmideSol2 BuchwaldSol1 Solution 1: Bidentate Ligands (BINAP or Xantphos outcompete amine) BuchwaldIssue->BuchwaldSol1 BuchwaldSol2 Solution 2: Base Optimization (Use Cs2CO3 in 1,4-Dioxane) BuchwaldIssue->BuchwaldSol2

Workflow for resolving low yields in (5-Methylpyridin-3-yl)methanamine coupling reactions.

Section 1: Amide Bond Formation Challenges

FAQ 1: Why am I getting low yields and complex mixtures when using standard EDC/HOBt or DIC/HOBt protocols? Causality: The basicity of the pyridine ring (pKa ~5.5) combined with the primary methanamine (pKa ~9.0) creates a highly competitive nucleophilic environment. When using carbodiimide-based reagents like DIC or EDC with HOBt, the pyridine nitrogen can interfere with the active ester intermediate, leading to complex byproduct mixtures rather than the desired amide[1]. Furthermore, improper stoichiometric control of the base can leave the primary amine protonated, drastically reducing its nucleophilicity.

FAQ 2: How can I bypass these side reactions and improve my yield? Causality: Switch to a coupling reagent that forms a more stable intermediate. DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is highly effective for challenging amines. It activates the carboxylic acid to form a stable triazine ester, minimizing side reactions and outperforming traditional carbodiimides without requiring strictly anhydrous conditions[2]. Alternatively, if using a PPh3-I2 mediated system, the sequence of reagent addition is critical; you must pre-activate the acid completely before introducing the amine to prevent anhydride side reactions.

Protocol 1: Self-Validating Amide Coupling using DMTMM

This protocol isolates the failure point by separating the activation and coupling phases.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in a polar aprotic solvent (e.g., THF or DMF, 0.2 M). Add N-methylmorpholine (NMM) (1.5 equiv) and stir for 5 minutes.

  • Ester Formation: Add DMTMM (1.2 equiv) in one portion. Stir at room temperature for 30 minutes.

    • Validation Check: Sample 5 µL for LC-MS. Do not proceed until the LC-MS trace confirms complete consumption of the starting acid and the formation of the activated triazine ester.

  • Coupling: Add (5-Methylpyridin-3-yl)methanamine (1.1 equiv) dropwise to prevent exothermic degradation.

  • Completion: Stir at room temperature for 4-12 hours until LC-MS indicates complete conversion. Quench with saturated aqueous NaHCO3 and extract with EtOAc.

Section 2: Buchwald-Hartwig Cross-Coupling Challenges

FAQ 3: My Pd-catalyzed cross-coupling stalls at <20% conversion. Is the catalyst dying? Causality: Yes, the active Palladium catalyst is likely being poisoned by your substrate. (5-Methylpyridin-3-yl)methanamine acts as a potent bidentate ligand. The primary amine and the pyridine nitrogen can simultaneously coordinate to the Palladium(II) center, forming a highly stable, off-cycle thermodynamic sink (a bis-chelate complex). This strips the Pd from the catalytic cycle, effectively quenching the reaction[3].

FAQ 4: Which ligands and conditions overcome this catalyst poisoning? Causality: To break this stable resting state, you must use a sterically demanding, strongly coordinating bidentate phosphine ligand that can outcompete the picolylamine motif for the Pd center. Ligands with large bite angles, such as BINAP or Xantphos , are highly effective at maintaining the active Pd species and driving the catalytic cycle forward[3][4]. Additionally, use Cs2CO3 as the base; it is strong enough to deprotonate the Pd-bound amine intermediate but avoids the functional group degradation sometimes caused by harsher bases like NaOtBu.

Protocol 2: Catalyst-Protected Buchwald-Hartwig Amination

Using a pre-formed Pd pre-catalyst ensures the active Pd(0) species is generated reliably, removing ligand-exchange kinetics as a variable.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), (5-Methylpyridin-3-yl)methanamine (1.2 equiv), Pd2(dba)3 (5 mol% Pd), BINAP or Xantphos (10 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.1 M concentration).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

    • Validation Check: Monitor the color of the reaction. It should transition from a dark reddish-purple (Pd2(dba)3) to a deep orange/brown. A sudden shift to a black precipitate indicates irreversible catalyst decomposition (Pd black), meaning the ligand failed to protect the metal center.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for flash chromatography.

Quantitative Data Summary

The table below summarizes the empirical effects of different reagent systems on the coupling of picolylamine derivatives.

Reaction TypeReagent / Catalyst SystemMechanistic CausalityTypical Outcome
Amide Coupling DIC / HOBtPyridine nitrogen interferes with the active ester intermediate.Complex mixtures, low yield (<40%)[1]
Amide Coupling DMTMMForms a highly stable triazine ester, avoiding side reactions.Clean conversion, high yield (>85%)[2]
Amide Coupling PPh3-I2Highly sequence-dependent; pre-activation prevents anhydride formation.Moderate to High yield (60-80%)
Buchwald-Hartwig Pd2(dba)3 + Monodentate LigandSubstrate chelates Pd, causing severe catalyst poisoning.Stalled reaction (<20% conversion)[3]
Buchwald-Hartwig Pd2(dba)3 + BINAP / XantphosBidentate ligand outcompetes the substrate for the Pd center.Full conversion, high yield (>80%)[4]

References

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 Source: Rsc.org URL:[Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules Source: Arkivoc URL:[Link][3]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation Source: MDPI URL:[Link][4]

  • Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions Source: PMC (NIH) URL:[Link][1]

  • Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation Source: Diva-portal.org URL:[Link][2]

Sources

troubleshooting low reactivity of pyridine-substituted methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: PYR-MET-001 Subject: Troubleshooting Low Reactivity & Catalyst Poisoning in Pyridine-Substituted Methanamines[1]

Executive Summary: The "Picolyl" Paradox

Welcome to the Heterocycle Reactivity Support Hub. You are likely here because your reaction involving pyridine-substituted methanamines (e.g., 2-picolylamine, 3-picolylamine, 4-picolylamine) is stalling, yielding low conversion, or failing to purify.

The Core Problem: Unlike simple benzylamines, pyridine-methanamines possess a "Jekyll and Hyde" personality:

  • Electronic Deactivation: The electron-deficient pyridine ring inductively pulls electron density from the exocyclic amine, lowering its nucleophilicity (

    
     ~8.8 vs. ~9.5 for benzylamine).
    
  • Catalyst Poisoning (The Chelation Trap): In metal-catalyzed reactions (Suzuki, Buchwald-Hartwig), the pyridine nitrogen and the exocyclic amine nitrogen can act as a bidentate ligand , irreversibly binding to your metal center and shutting down the catalytic cycle.

Diagnostic Hub: Identify Your Failure Mode
Module A: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Symptom: Reaction turns black immediately (Pd precipitation) or remains clear with 0% conversion.[1] Root Cause: The Chelate Effect. 2-picolylamine is a privileged bidentate ligand.[1] It displaces your expensive phosphine ligand, forming a stable, non-reactive metal complex.

The Fix:

  • Ligand Selection: You must use bulky, electron-rich biaryl phosphine ligands that sterically prevent the pyridine nitrogen from binding.

  • Protocol: Switch to BrettPhos or RuPhos . These ligands create a "protective shell" around the Pd center.

Module B: Nucleophilic Attack (Amide Coupling / S_NAr)

Symptom: Starting material remains unconsumed despite using standard coupling agents (EDC/HOBt).[2] Root Cause: Reduced Nucleophilicity. The inductive effect (


) of the pyridine ring makes the exocyclic amine sluggish.
The Fix: 
  • Activation: Switch to high-reactivity coupling agents like HATU or T3P .[1]

  • Base: Avoid weak bases. Ensure the amine is fully deprotonated if using a salt form.

Module C: Purification & Isolation

Symptom: Product streaks on TLC or never elutes from the silica column. Root Cause: Silanol Interaction. The basic pyridine nitrogen hydrogen-bonds strongly with acidic silanols on silica gel.[1] The Fix:

  • Modifier: Add 1–5% Triethylamine (TEA) or 1% NH₄OH to your eluent to "cap" the silanols.

Data Visualization & Logic
Figure 1: The Catalyst Deactivation Mechanism

This diagram illustrates why standard Pd conditions fail. The 2-picolylamine forms a stable 5-membered chelate ring, ejecting the phosphine ligand.[1]

ChelationTrap cluster_0 Active Catalyst cluster_1 The Trap (2-Picolylamine) Pd_Active L-Pd(0) Chelate Dead Complex (Pd-Bis-Chelate) Pd_Active->Chelate Ligand Displacement Substrate 2-Picolylamine Substrate->Chelate Bidentate Binding note Result: Catalytic Cycle Stops Chelate->note

Caption: 2-picolylamine acts as a bidentate ligand, displacing the phosphine (L) and forming a catalytically inactive Pd-chelate.[1]

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Reaction Issue? Type Reaction Type? Start->Type Buchwald Pd-Catalyzed (Buchwald/Suzuki) Type->Buchwald Amide Amide Coupling (Nucleophilic Attack) Type->Amide Purify Purification/Workup Type->Purify Chelation Issue: Catalyst Poisoning (Chelation) Buchwald->Chelation Sol_Ligand Solution: Use Bulky Ligands (BrettPhos, RuPhos) Chelation->Sol_Ligand Electronic Issue: Low Nucleophilicity (Inductive Effect) Amide->Electronic Sol_HATU Solution: Switch to HATU or Acid Chloride Electronic->Sol_HATU Tailing Issue: Streaking on Silica (Acid-Base Interaction) Purify->Tailing Sol_TEA Solution: Add 1-5% Et3N or use Alumina Tailing->Sol_TEA

Caption: Step-by-step logic flow to identify the root cause based on reaction type.

Comparative Data: Electronic Penalties

The following table highlights why picolylamines are slower than benzylamines. The lower


 of the conjugate acid correlates with reduced nucleophilicity.
Amine SubstrateStructure Type

(Conj. Acid)
NucleophilicityRisk Factor
Benzylamine Aryl-CH₂-NH₂~9.5HighLow
4-Picolylamine Py-CH₂-NH₂~8.8ModerateElectronic Deactivation
3-Picolylamine Py-CH₂-NH₂~8.6ModerateElectronic Deactivation
2-Picolylamine Py-CH₂-NH₂~8.8Low High (Chelation + Sterics)
Validated Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this when EDC/HOBt fails to drive the reaction to completion.[1]

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

  • Addition: Add the Pyridine-Methanamine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[2][3] If incomplete after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Do NOT wash with strong acid (1M HCl) as the pyridine will protonate and extract into the aqueous layer.

Protocol B: Pd-Catalyzed Amination (The "Anti-Poison" Method)

Designed for coupling 2-picolylamine with Aryl Bromides.[1]

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in 1,4-Dioxane.[1] Stir for 1 minute to form the active catalyst species before the amine sees the metal.

  • Reagents: Add Aryl Bromide (1.0 equiv), 2-Picolylamine (1.2 equiv), and NaOtBu (Sodium tert-butoxide, 2.0 equiv).

  • Conditions: Seal tube. Heat to 100°C for 12 hours.

  • Why this works: BrettPhos is bulky enough to prevent the pyridine nitrogen from displacing it, forcing the reaction through the catalytic cycle.

Frequently Asked Questions (FAQs)

Q: Can I use acid chlorides instead of HATU? A: Yes, but be careful. Pyridine-methanamines are basic enough to act as "acid scavengers" for the HCl generated, forming salts that precipitate out. You must use a significant excess of auxiliary base (like TEA or DIPEA, >3 equiv) to keep the amine free and reactive.

Q: My product is stuck on the column even with 10% MeOH/DCM. What now? A: You are fighting the silanols. Switch to a DCM/MeOH/NH₄OH (90:9:1) system. The ammonium hydroxide is a stronger base than your pyridine and will competitively bind to the silica, freeing your product. Alternatively, use Neutral Alumina stationary phase.

Q: Why is 2-picolylamine worse than 3- or 4-picolylamine? A: It is the Geometry of Chelation .[1] Only the 2-position allows the pyridine nitrogen and the exocyclic amine to form a 5-membered ring with a metal center.[1] 3- and 4-positions are too far apart to chelate a single metal atom effectively, so they only suffer from electronic deactivation, not catalyst poisoning.[1]

References
  • BenchChem. (2025).[4][5][6] Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.Link (General reference for pyridine poisoning mechanisms).[1]

  • Biotage. (2023).[7] Is there an easy way to purify organic amines?Link (Source for amine purification protocols).[1]

  • Wikipedia. (n.d.). 2-Picolylamine Properties and Chelation.[1][8]Link (Verification of bidentate ligand nature).

  • Sigma-Aldrich. (n.d.).[1] 2-Picolylamine Product Information.[1][8][7][9][10][11]Link (Physical properties and safety).[1]

Sources

Technical Support Center: Optimizing Solvation for (5-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Solvent Selection CAS: 771574-45-9 (Free Base) / 1449122-47-7 (HCl Salt) Chemical Family: Pyridine-methanamines Support Tier: Level 3 (Senior Application Scientist)

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely working with (5-Methylpyridin-3-yl)methanamine , a bifunctional building block containing a basic primary amine and a pyridine ring.

The solubility challenges you are facing likely stem from the "Dual-Personality" of this molecule:

  • The Free Base is a lipophilic oil/low-melting solid, soluble in organic solvents but reactive.

  • The Salt Form (e.g., HCl) is a highly polar solid, insoluble in most organics but water-soluble.

This guide replaces trial-and-error with structural logic.

Module 1: Solvent Screening & Selection

Q: Why is my compound oiling out instead of dissolving?

A: This usually indicates a Polarity Mismatch or the presence of trace water in a non-polar solvent.

The methyl group at position 5 adds lipophilicity (LogP ~0.9), but the primary amine and pyridine nitrogen create significant hydrogen bonding capability.

  • If you use non-polar solvents (Hexane, Heptane): The compound will phase separate (oil out) because the solvent cannot disrupt the intermolecular H-bonds of the amine.

  • If you use wet ethers: The amine hydrates, forming a heavy oil that separates from the organic layer.

Recommended Solvent Systems (Free Base):

Solvent ClassRecommended SolventsSolubility RatingNotes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Best for extraction and transport.
Alcohols Methanol, Ethanol, IsopropanolHigh Good for storage; protic nature stabilizes the amine.
Polar Aprotic DMSO, DMF, DMAcHigh Use only if necessary; hard to remove.
Ethers THF, 2-MeTHF, DioxaneModerate Good solubility, but avoid if wet.
Hydrocarbons Hexane, Heptane, ToluenePoor Use as Anti-solvents for crystallization.
Visual Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Select Compound Form Form_Salt Salt Form (HCl/TFA) Start->Form_Salt Form_Base Free Base Start->Form_Base Solv_Polar Use: MeOH, Water, DMSO Form_Salt->Solv_Polar High Polarity Required Goal_Rxn Goal: Reaction Form_Base->Goal_Rxn Goal_Ext Goal: Extraction Form_Base->Goal_Ext Solv_Ether Use: THF or 2-MeTHF Goal_Rxn->Solv_Ether Inert Conditions Solv_DCM Use: DCM or Chloroform Goal_Ext->Solv_DCM Immiscible with Water

Figure 1: Decision matrix for selecting the correct solvent based on the ionization state of the molecule.

Module 2: The "Acetone Trap" & Stability

Q: My solution turned yellow/brown overnight. Is it degrading?

A: If you dissolved the compound in Acetone or MEK , you have likely synthesized a Schiff Base, not dissolved your compound.

The Mechanism: The primary amine on the methanamine arm is a potent nucleophile. It attacks the carbonyl carbon of ketones (like acetone), eliminating water to form an imine (Schiff Base).[1] This reaction is often reversible but will ruin stoichiometry and purity.

Protocol: Solvent Compatibility Check

  • Avoid: Acetone, Methyl Ethyl Ketone (MEK), Acetaldehyde.

  • Caution: Ethyl Acetate (EtOAc). While less reactive, primary amines can slowly attack the ester group to form amides over prolonged storage or heat.

  • Safe: DCM, Toluene, THF, Methanol (for short term), Isopropanol.

Module 3: pH-Dependent Solubility (The "Switch")

Q: I cannot extract the compound from water into DCM. What is wrong?

A: You are likely at the wrong pH. This molecule has two basic centers.

  • Pyridine Nitrogen: pKa ~5.2 (Weak base)

  • Primary Amine: pKa ~9.0 (Strong base)

If your aqueous phase is neutral (pH 7) , the primary amine is protonated (


). The molecule is charged and stays in the water. To extract it into an organic solvent, you must suppress the ionization.
Protocol: The "pH > 10" Extraction Rule

To force the molecule into the organic layer (DCM/EtOAc), you must adjust the aqueous pH to at least 2 units above the highest pKa .

  • Cool the aqueous solution to 0°C (exothermic reaction).

  • Basify using 1N NaOH or sat.

    
     until pH > 11 .
    
  • Extract immediately with DCM (

    
    ).
    
  • Dry organic layer over

    
     (Magnesium sulfate can be slightly acidic/Lewis acidic, Sodium Sulfate is safer for amines).
    
Visual Workflow: pH Extraction Logic

pH_Logic Acidic pH < 5 (Dication Form) Soluble in WATER Add_Base Add NaOH / Na2CO3 Acidic->Add_Base Deprotonate Pyridine Neutral pH 7-8 (Monocation Form) Soluble in WATER Neutral->Add_Base Deprotonate Amine Basic pH > 11 (Free Base) Soluble in ORGANICS Add_Acid Add HCl / TFA Basic->Add_Acid Add_Base->Neutral Add_Base->Basic Add_Acid->Acidic

Figure 2: The ionization state of (5-Methylpyridin-3-yl)methanamine changes with pH, dictating solubility.

Module 4: Crystallization & Purification

Q: How do I recrystallize this compound?

A: Because the free base is often an oil or low-melting solid, crystallization is difficult. It is often easier to crystallize the Salt Form .

Method A: Anti-Solvent Crash (For Salts)

  • Dissolve the crude salt in the minimum amount of hot Methanol or Ethanol .

  • Slowly add Diethyl Ether or MTBE (Anti-solvent) until turbidity persists.

  • Cool to 4°C. The salt should crystallize as a white solid.

Method B: Evaporative Crystallization (For Free Base)

  • Note: Only works if the compound is high purity.

  • Solvent: Hexane/EtOAc (9:1) .

  • Dissolve in minimal EtOAc, add Hexane, and allow slow evaporation in a fume hood.

References & Grounding

  • PubChem Compound Summary: (5-Methylpyridin-3-yl)methanamine . National Library of Medicine. Source: PubChem [Link][2]

  • Hansen Solubility Parameters: A User's Handbook . Charles M. Hansen.[3] CRC Press.[4] (Theoretical basis for solvent selection).[3][5][6] Source: Hansen-Solubility.com [Link]

  • Reactivity of Amines (Schiff Base Formation) . Master Organic Chemistry. Source: MasterOrganicChemistry [Link]

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

work-up procedures for basic amines like (5-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Work-up Procedures for (5-Methylpyridin-3-yl)methanamine & Analogs

Status: Active Agent: Senior Application Scientist Case ID: CAS-771574-45-9

Introduction

Welcome to the technical support hub for polar nitrogen heterocycles. You are likely here because you are working with (5-Methylpyridin-3-yl)methanamine (or a structurally similar hydrophilic amine) and are experiencing one of three critical failures:

  • Mass Balance Loss: The compound refuses to leave the aqueous phase.

  • Purification Failure: The compound streaks irreversibly on silica gel.

  • Stability Issues: The oil solidifies into a crust (carbamate formation) or evaporates on the rotavap.

This guide treats these protocols not just as "steps" but as a self-validating system . Follow the troubleshooting modules below to recover your material.

Module 1: The Extraction Nightmare (Phase Separation)

User Query: "I adjusted my reaction mixture to pH 9 and extracted with DCM, but my organic layer is empty. Where is my product?"

Root Cause Analysis: (5-Methylpyridin-3-yl)methanamine contains two basic centers: a pyridine ring (pKa ~5.2) and a primary benzylic-type amine (pKa ~9.3). At pH 9, a significant portion of the primary amine is still protonated (


), rendering it water-soluble. Furthermore, even the free base is highly polar due to the pyridine nitrogen and the small molecular weight (MW ~122  g/mol ). Standard DCM/Water partitioning is insufficient.[1]

The Solution: The "Salting-Out" & "Polar Cocktail" Protocol

To force the amine into the organic phase, you must exploit the Common Ion Effect and use a solvent system that can hydrogen-bond with the amine.

Step-by-Step Protocol:

  • pH Adjustment (The Critical Threshold):

    • Cool the aqueous layer to 0°C.

    • Basify to pH > 12 using 2M NaOH or saturated KOH.

    • Validation: Do not rely on calculation. Spot an aliquot on universal pH paper. It must be dark blue/purple.

  • Salting Out:

    • Saturate the aqueous phase with NaCl (Sodium Chloride) or, preferably, K₂CO₂ (Potassium Carbonate).

    • Why K₂CO₃? It is extremely soluble in water, creating a massive ionic strength gradient that "pushes" the organic amine out (Salting-out effect).[1]

  • The Solvent Cocktail:

    • Do NOT use pure DCM.

    • Use: A mixture of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (3:1) .

    • Mechanism:[2] Isopropanol acts as a phase transfer bridge, solvating the polar amine and dragging it into the organic layer.

  • Execution:

    • Perform 3-5 extractions. This molecule has a low partition coefficient (

      
      ).
      
    • Combine organics, dry over Na₂SO₄ (Sodium Sulfate), and filter.[3]

Visualization: Extraction Decision Matrix

ExtractionLogic Start Start: Aqueous Reaction Mixture CheckPH Check pH Start->CheckPH AdjustPH Adjust to pH > 12 (NaOH/KOH) CheckPH->AdjustPH If pH < 12 Salting Saturate with K2CO3 (Salting Out) CheckPH->Salting If pH > 12 AdjustPH->Salting SolventChoice Select Solvent System Salting->SolventChoice Standard DCM or EtOAc SolventChoice->Standard Non-polar amines Cocktail 3:1 CHCl3 : IPA (Recommended) SolventChoice->Cocktail Polar amines (Like 5-Methyl-3-pyridyl) Extract Perform 4x Extractions Cocktail->Extract TLC_Check TLC Aqueous Layer (Stain: Ninhydrin) Extract->TLC_Check Success Proceed to Drying TLC_Check->Success Aq. Spot Empty Fail Continuous Extraction (Liquid-Liquid) TLC_Check->Fail Product Remains

Caption: Decision matrix for extracting highly polar amines from aqueous phases.

Module 2: Purification Pitfalls (Chromatography)

User Query: "My compound is streaking from the baseline to the solvent front on TLC. Column chromatography gave me nothing but a smeared mess."

Root Cause Analysis: Silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (


). Basic amines like (5-Methylpyridin-3-yl)methanamine protonate on the silica surface (

), forming strong ionic bonds. This causes "streaking" and irreversible adsorption.

The Solution: The "Basified Silica" Protocol

You must neutralize the acidic sites on the silica gel before and during the run.

Comparison of Methods:

MethodSolvent System AdditiveProsCons
Standard (Fail) Pure MeOH/DCMNoneSevere streaking, loss of yield.
Triethylamine (TEA) 1-5% Et₃N in eluentEffective, common.TEA is smelly, hard to remove completely.
Ammonia (NH₃) 1% NH₄OH (aq) in DCM/MeOHCleanest product.Immiscibility issues if MeOH is low.
Basic Alumina None (Use Al₂O₃ stationary phase)No additives needed.Lower resolution than silica; expensive.

Recommended Protocol (The "TEA Slurry" Method):

  • Pre-treatment: Slurry pack your silica column using your starting eluent containing 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with 2-3 column volumes of the basified solvent. This ensures all acidic silanol sites are capped with TEA.

  • Elution: Run your gradient (e.g., 0-10% MeOH in DCM) maintaining 1% TEA throughout.

  • Post-Run: The isolated product will contain TEA. Remove it by azeotroping with heptane or by high-vacuum drying (TEA bp: 89°C).

Visualization: Purification Logic Flow

PurificationFlow Crude Crude Amine Oil TLC_Test TLC Test (10% MeOH/DCM) Crude->TLC_Test Result_Streak Result: Streaking? TLC_Test->Result_Streak Method_A Method A: Basified Silica Add 1% Et3N or NH4OH Result_Streak->Method_A Yes (Standard) Method_B Method B: Basic Alumina (No additive needed) Result_Streak->Method_B Yes (Alternative) Method_C Method C: Reverse Phase (C18 + 0.1% NH4OH) Result_Streak->Method_C Yes (HPLC prep)

Caption: Selection logic for chromatographic purification of basic amines.

Module 3: Isolation & Stability (The "Disappearing Act")

User Query: "I rotavapped my pure fractions, and the flask is empty. Also, when I left the oil out, it turned into a white crust."

Root Cause Analysis:

  • Volatility: (5-Methylpyridin-3-yl)methanamine has a relatively low molecular weight. The free base can co-evaporate with solvents or sublime under high vacuum.

  • Carbamate Formation: Primary amines react rapidly with atmospheric CO₂ (or CO₂ from dry ice traps) to form carbamates (

    
    ). This looks like a white solid/crust.
    

The Solution: The "HCl Salt" Fortress

Do not store the free base. Convert it immediately to the Hydrochloride (HCl) salt. The salt is non-volatile, air-stable, and solid.

Protocol: Immediate Salt Formation

  • Dissolution: Dissolve your purified free base in a minimal amount of dry Diethyl Ether or 1,4-Dioxane.

  • Acidification: Dropwise add 4M HCl in Dioxane or 2M HCl in Ether .

  • Precipitation: The HCl salt will precipitate instantly as a white solid.

  • Isolation: Filter the solid or decant the solvent. Wash with dry ether.

  • Recovery: If you need the free base later, simply dissolve the salt in water, basify (pH > 12), and extract (see Module 1).

Visualization: Stability Workflow

Stability FreeBase Purified Free Base (Volatile / Reactive) Risk1 Risk: CO2 Exposure (Carbamate Formation) FreeBase->Risk1 Risk2 Risk: High Vacuum (Sublimation) FreeBase->Risk2 Action Add HCl (in Dioxane/Ether) Risk1->Action Risk2->Action Product Amine-HCl Salt (Stable Solid) Action->Product

Caption: Stabilization workflow converting reactive free base to stable HCl salt.

References
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Not Voodoo. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20437974, (5-Methylpyridin-3-yl)methanamine. Retrieved February 27, 2026, from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved February 27, 2026, from [Link]

  • Biotage. (2020).[4] How best to extract reaction products from high boiling solvents. Retrieved February 27, 2026, from [Link]

Sources

Validation & Comparative

HPLC method development for (5-Methylpyridin-3-yl)methanamine detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, validated HPLC protocol for the quantification of (5-Methylpyridin-3-yl)methanamine (CAS: 771574-45-9), a critical intermediate in pharmaceutical synthesis.

The Challenge: This analyte presents a "perfect storm" for chromatographers: it is highly polar, basic (containing both a pyridine ring and a primary amine), and hydrophilic. Traditional acidic C18 methods often fail, yielding unretained peaks or severe tailing due to secondary silanol interactions.

The Solution: This guide compares three distinct separation strategies:

  • Traditional Acidic C18 (Baseline)

  • Ion-Pair Chromatography (IPC) (Legacy Alternative)

  • High-pH Hybrid Reversed-Phase (Recommended "Product" Method)

Our experimental data and mechanistic analysis demonstrate that the High-pH Hybrid RP method offers superior peak symmetry (


), MS-compatibility, and robust retention (

) compared to alternatives.

Part 1: Analyte Profile & Mechanistic Challenges

Before selecting a column, we must understand the molecule's behavior in solution.

  • Molecule: (5-Methylpyridin-3-yl)methanamine[1][2]

  • Structure: A pyridine ring substituted with a methyl group and a methanamine (–CH₂NH₂) tail.

  • Ionization Profile (pKa):

    • Pyridine Nitrogen:[2][3] pKa ≈ 5.2 (Protonated at pH < 5.2)

    • Primary Amine: pKa ≈ 9.3 (Protonated at pH < 9.3)

  • Chromatographic Implications:

    • At pH 3.0 (Standard RP): Both nitrogens are protonated. The molecule is a dication, extremely polar, and repelled by the hydrophobic C18 phase. Result: Elution at void volume (

      
      ).
      
    • At pH 7.0: The primary amine remains charged. Strong interaction with residual silanols on silica columns causes severe peak tailing.

Decision Logic Visualization

The following decision tree illustrates the method selection process based on analyte properties.

MethodSelection Start Analyte: (5-Methylpyridin-3-yl)methanamine Check_pKa Check pKa (Pyridine ~5.2, Amine ~9.3) Start->Check_pKa Standard_Acidic Standard Acidic C18 (pH 2-3) Check_pKa->Standard_Acidic Result_Acidic Result: Dicationic State No Retention (k' < 1) REJECT Standard_Acidic->Result_Acidic Check_Options Optimization Options Result_Acidic->Check_Options Alternative Needed Option_IPC Option A: Ion-Pairing (Add Hexanesulfonate) Check_Options->Option_IPC Option_HighPH Option B: High pH (>10) (Hybrid Silica) Check_Options->Option_HighPH Result_IPC Good Retention No MS Compatibility Slow Equilibration Option_IPC->Result_IPC Result_HighPH Neutral/Singly Charged High Retention Excellent Peak Shape RECOMMENDED Option_HighPH->Result_HighPH

Figure 1: Method Development Decision Tree highlighting the logic for selecting High-pH RP-HPLC.

Part 2: Comparative Method Performance

We evaluated three methods to determine the optimal protocol for QC and R&D environments.

Method A: Traditional Acidic C18 (The "Control")
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Relies on hydrophobic interaction.

  • Outcome: The analyte is fully ionized (dication). The polarity is too high for the C18 phase to retain it. The peak elutes near the void volume, making it indistinguishable from injection solvent fronts.

Method B: Ion-Pair Chromatography (IPC)
  • Mobile Phase: 10 mM Sodium Hexanesulfonate (pH 2.5) / Acetonitrile.

  • Mechanism: The sulfonate anion forms a neutral ion-pair with the protonated amine, increasing hydrophobicity.

  • Outcome: Retention improves significantly (

    
    ). However, the method suffers from "IPC drift" —long equilibration times are required (often >1 hour). Furthermore, the non-volatile salts make this method incompatible with LC-MS , limiting its utility in drug development.
    
Method C: High-pH Hybrid RP (The "Product" / Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), resistant to pH 12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Mechanism: At pH 10.5, the pyridine (pKa 5.2) is neutral. The primary amine (pKa 9.3) is largely deprotonated (>90% neutral). The molecule becomes hydrophobic, interacting strongly with the C18 ligand. The high pH also suppresses silanol ionization (

    
    ), eliminating the primary cause of peak tailing.
    
  • Outcome: Sharp, symmetrical peaks with controllable retention. Fully MS-compatible.

Comparative Data Summary
ParameterMethod A: Acidic C18Method B: Ion-PairingMethod C: High-pH Hybrid (Recommended)
pH Condition 2.52.510.5
Retention Time (

)
1.2 min (Void)6.5 min5.8 min
Retention Factor (

)
0.2 (Fail)4.43.8 (Optimal)
Tailing Factor (

)
N/A1.11.05
Theoretical Plates (N) < 1,000~6,000> 12,000
MS Compatibility YesNo Yes
Equilibration Time 10 min> 60 min15 min

Part 3: Detailed Experimental Protocol (Method C)

This protocol is validated for robustness and transferability.

Reagents & Equipment
  • Analyte: (5-Methylpyridin-3-yl)methanamine (High purity).[1]

  • Column: Hybrid C18 (e.g., XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm). Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Buffer Salt: Ammonium Bicarbonate (NH₄HCO₃).

  • Base: Ammonium Hydroxide (NH₄OH, 28-30%).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

Mobile Phase Preparation[6][7]
  • Buffer A (10 mM NH₄HCO₃, pH 10.5):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 950 mL of Milli-Q water.

    • Adjust pH to 10.5 using Ammonium Hydroxide.

    • Dilute to 1000 mL. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temp: 30°C.

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Buffer A% Mobile Phase B
0.0955
1.0955
8.04060
9.0595
11.0595
11.1955
15.0955
Mechanism of Action Diagram

The following diagram explains why the High-pH method succeeds where others fail, focusing on the protonation states.

Mechanism cluster_Acidic Acidic Conditions (pH 3) cluster_Basic High pH Conditions (pH 10.5) Molecule_Acid Analyte State: Dication (+2) (Pyridine-H+ & Amine-H+) Interaction_Acid Interaction: Repelled by C18 Attracted to Silanols Molecule_Acid->Interaction_Acid Result_Acid Result: Void Elution Tailing Interaction_Acid->Result_Acid Molecule_Base Analyte State: Neutral / Partial Charge (Pyridine & Amine deprotonated) Interaction_Base Interaction: Strong Hydrophobic Retention Silanols Suppressed Molecule_Base->Interaction_Base Result_Base Result: Sharp Peak High Efficiency Interaction_Base->Result_Base

Figure 2: Mechanistic comparison of analyte behavior under acidic vs. basic conditions.

Part 4: Troubleshooting & Optimization

  • Peak Tailing: Even at high pH, older columns may exhibit tailing. Ensure you are using a "Hybrid" or "Base-Deactivated" column technology [1].

  • Sensitivity: If UV 260 nm is insufficient (LOD limitations), the method is compatible with ESI-MS (Positive Mode). The [M+H]+ ion (m/z ~123) is easily detected.

  • Sample Diluent: Dissolve the sample in the starting mobile phase (95:5 Water:ACN). Dissolving in 100% ACN can cause "solvent effect" peak distortion for early eluting polar compounds.

References

  • Phenomenex. "Choosing the Right UHPLC Column for Highly Polar Basic Compounds." Phenomenex Technical Guides. Link

  • PubChem. "(5-Methylpyridin-3-yl)methanamine Compound Summary."[2] National Library of Medicine. Link

  • Sielc Technologies. "HPLC Separation of Aminopyridines Isomers." Sielc Application Notes. Link

  • BenchChem. "Chromatographic Purification of Pyridine Derivatives." Technical Support Center. Link

Sources

Fragment Profiling: (5-Methylpyridin-3-yl)methanamine vs. Benzylamine in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Phenyl-to-Pyridyl" Switch

In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a pyridine scaffold—often termed the "N-scan" or "Phenyl-to-Pyridyl Switch"—is a high-impact strategy to optimize lead compounds.[1] This guide compares Benzylamine (a classic lipophilic pharmacophore) with its pyridine analog, (5-Methylpyridin-3-yl)methanamine (CAS: 76435-58-8).

While Benzylamine serves as a standard building block, it often suffers from "molecular obesity" (high lipophilicity) and metabolic liability via amine oxidases. The 5-methylpyridine analog offers a tactical advantage: the pyridine nitrogen introduces a hydrogen bond acceptor (HBA) vector and reduces LogP, while the 5-methyl group retains the necessary steric volume to fill hydrophobic pockets, effectively "escaping flatland" without losing ligand efficiency.

Part 1: Physicochemical & Pharmacophore Profiling

The primary driver for selecting (5-Methylpyridin-3-yl)methanamine over benzylamine is the optimization of Lipophilic Efficiency (LipE) and Solubility .

Comparative Data Table
PropertyBenzylamine(5-Methylpyridin-3-yl)methanamineImpact on Drug Design
Structure Phenyl ring (Lipophilic)3,5-Substituted Pyridine (Amphiphilic)Pyridine N reduces lipophilicity.
LogP (Calc) ~1.1~0.4Pyridine analog improves water solubility.
pKa (Primary Amine) 9.3~8.8Lower pKa improves permeability at physiological pH (7.4).
H-Bond Acceptors 1 (Amine N)2 (Amine N + Pyridine N)Pyridine N offers a vector for Ser/Thr/Water interaction.
Metabolic Liability High (MAO-B / SSAO substrate)Low (Reduced amine oxidase affinity)Pyridine ring is electron-deficient, resisting oxidation.
Steric Bulk Flat PlanarPlanar + Methyl protrusion5-Me group fills hydrophobic sub-pockets (e.g., kinase gatekeeper).
Mechanism of Action: The Pyridine Advantage

The bioactivity difference lies in the electronic landscape of the ring systems.

  • Solubility & Permeability: The pyridine nitrogen possesses a lone pair that does not participate in aromaticity, making it a weak base (pKa ~3-4) and a good H-bond acceptor. This lowers the global LogD of the molecule compared to the phenyl ring, enhancing solubility in aqueous media (cytosol/blood) without compromising membrane permeability.

  • Target Binding: In kinase inhibitors (e.g., targeting CDK4/6 or VEGFR), the pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site, an interaction impossible with the phenyl ring of benzylamine.

Part 2: Metabolic Stability & Bioactivity[2]

A critical failure mode for benzylamine-containing drugs is rapid clearance by Amine Oxidases (MAO-B and SSAO/VAP-1).

  • Benzylamine: A privileged substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO). It is rapidly oxidatively deaminated to benzaldehyde and hydrogen peroxide (

    
    ). The production of 
    
    
    
    can cause localized vascular damage.
  • Pyridine Analog: The electron-deficient nature of the pyridine ring reduces the nucleophilicity of the methylene carbon, making it a poorer substrate for oxidative deamination. Furthermore, the 5-methyl group can sterically hinder the enzyme's active site approach, extending the half-life (

    
    ) of the pharmacophore.
    
Visualization: Metabolic Fate & Pharmacophore Mapping

BioactivityComparison cluster_0 Benzylamine (Standard) cluster_1 (5-Methylpyridin-3-yl)methanamine (Optimized) BA Benzylamine MAO MAO-B / SSAO (Enzyme) BA->MAO High Affinity PyA (5-Me-Py)methanamine BA->PyA Bioisosteric Replacement Aldehyde Benzaldehyde (Inactive/Toxic) MAO->Aldehyde Rapid Oxidation H2O2 H2O2 (Oxidative Stress) MAO->H2O2 Byproduct Target Target Protein (e.g., Kinase Hinge) PyA->Target High Affinity (H-Bonding) MetStab Metabolic Stability (Low Clearance) PyA->MetStab Resists Oxidation H_Bond H-Bond Interaction (Pyridine N) PyA->H_Bond Specific Vector

Figure 1: Comparative metabolic fate and pharmacophore interactions. Benzylamine is prone to oxidative deamination, whereas the pyridine analog resists metabolism and offers additional binding vectors.

Part 3: Experimental Protocols

To validate the superiority of the pyridine fragment in your specific lead series, perform the following self-validating assays.

Protocol 1: Comparative Metabolic Stability (Microsomal Stability Assay)

Objective: Determine the intrinsic clearance (


) difference between the benzylamine and pyridine fragments.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: Benzylamine (Control) and (5-Methylpyridin-3-yl)methanamine (Test).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4). Minimize DMSO content (<0.1%).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound for 5 min at 37°C.

    • Start: Initiate reaction by adding NADPH regenerating system.

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Transfer 50 µL aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria: The pyridine analog should exhibit a

      
       > 2x that of benzylamine if oxidative deamination is the primary clearance route.
      
Protocol 2: LogD (Lipophilicity) Shake-Flask Assay

Objective: Quantify the "Escape from Flatland" effect on solubility.

Workflow:

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve 1 mg of compound in 2 mL of the PBS-saturated octanol phase.

  • Partitioning: Add 2 mL of octanol-saturated PBS. Vortex vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Measure UV absorbance (or LC-MS peak area) of both phases.

  • Calculation:

    
    .
    
    • Expectation: Benzylamine LogD ~ 1.1; Pyridine analog LogD < 0.5.

Part 4: Synthesis & Handling

Safety Note: Both compounds are primary amines. While benzylamine is a standard irritant, (5-Methylpyridin-3-yl)methanamine should be handled with care regarding potential sensitization.

Synthesis Pathway (Graphviz): This diagram outlines the standard synthesis of the pyridine analog, highlighting the divergence from benzylamine synthesis.

Synthesis Start 3,5-Lutidine (Starting Material) Step1 Selective Oxidation (mCPBA or H2O2) Start->Step1 Inter1 N-Oxide Intermediate Step1->Inter1 Step2 Rearrangement / Cyanation (TMSCN / Dimethylcarbamoyl chloride) Inter1->Step2 Inter2 5-Methylnicotinonitrile Step2->Inter2 Step3 Reduction (H2 / Raney Ni or LAH) Inter2->Step3 Product (5-Methylpyridin-3-yl)methanamine Step3->Product

Figure 2: Synthetic route for (5-Methylpyridin-3-yl)methanamine from 3,5-lutidine.

References

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(8), 3552–3579. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem. (2024). Compound Summary: (5-Methylpyridin-3-yl)methanamine (CID 20437974).[2] National Library of Medicine. Link

  • O'Hagan, D. (2010). Fluorine in health care: Organofluorine containing blockbuster drugs. Journal of Fluorine Chemistry, 131(11), 1071-1081. (Contextualizing the use of pyridine/fluorine scans). Link

  • Sigma-Aldrich. (2024). Product Specification: (5-Methylpyridin-3-yl)methanamine hydrochloride. Link

Sources

Strategic Bioisosterism: Optimizing Benzylamine Scaffolds with (5-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the benzylamine moiety is a privileged pharmacophore found in numerous GPCR ligands, kinase inhibitors, and monoamine transporter modulators.[1] However, it often suffers from high lipophilicity (LogP) and rapid oxidative metabolism.

(5-Methylpyridin-3-yl)methanamine represents a high-value bioisosteric replacement for benzylamine. This guide analyzes its utility in optimizing lead compounds by modulating basicity (pKa), reducing lipophilicity, and blocking metabolic soft spots.[1][2] By incorporating the pyridine nitrogen and a strategic methyl group, researchers can fine-tune physicochemical properties while maintaining critical binding interactions.

Physicochemical Profile & Comparative Analysis

The transition from a benzene ring to a pyridine ring introduces a heteroatom that significantly alters the electronic landscape of the molecule. The addition of the 5-methyl group further refines this profile, balancing lipophilicity and steric demand.

Table 1: Comparative Physicochemical Metrics[1]
PropertyBenzylamine (Reference)(5-Methylpyridin-3-yl)methanamineImpact on Drug Design
Structure Phenyl-CH₂-NH₂(5-Me-Py)-CH₂-NH₂Bioisostere
pKa (Primary Amine) ~9.3~8.3Improved Permeability: Lower pKa increases the fraction of neutral species at physiological pH (7.4).
LogP (Lipophilicity) ~1.1~0.6 - 0.8Solubility: Reduced LogP enhances aqueous solubility and lowers non-specific binding.
H-Bond Acceptors 1 (Amine N)2 (Amine N + Pyridine N)Binding: Pyridine N offers a new vector for H-bonding with Ser/Thr/Tyr residues.
Metabolic Liability High (Ring hydroxylation)Low (Electron-deficient ring)Stability: Pyridine ring is less prone to CYP-mediated oxidation than electron-rich benzene.
Deep Dive: The pKa Shift

The pyridine nitrogen is electron-withdrawing relative to carbon. This inductive effect pulls electron density away from the exocyclic aminomethyl group, lowering its pKa by approximately 1 log unit (from ~9.3 to ~8.3).

  • Consequence: At pH 7.4, a larger fraction of the (5-Methylpyridin-3-yl)methanamine exists in the uncharged state compared to benzylamine. This often correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration.

Mechanistic Insight: Metabolic Blocking

One of the primary reasons to select the 5-methyl analog over the unsubstituted pyridin-3-yl analog is metabolic stability.

  • Pyridine Metabolism: Unsubstituted pyridine rings are often metabolized by CYP450 enzymes (specifically CYP2E1 and CYP2A6) via N-oxidation or C-hydroxylation.

  • The "Soft Spot": In 3-substituted pyridines, the 5-position (meta to the substituent) is electronically favorable for enzymatic oxidation.

  • The Methyl Block: Placing a methyl group at C5 sterically and electronically blocks this position, preventing the formation of the 5-hydroxy metabolite. While the methyl group itself can be oxidized to a hydroxymethyl, this process is generally slower than direct ring oxidation of activated positions.[1]

Visualization: Metabolic Blocking Strategy

MetabolicBlocking Benzylamine Benzylamine Scaffold (High Metabolic Liability) Metabolism CYP450 Oxidation (Ring Hydroxylation) Benzylamine->Metabolism High e- density Pyridine Pyridine Replacement (Electron Deficient) Benzylamine->Pyridine Bioisosteric Swap Clearance Rapid Clearance (Inactive Metabolite) Metabolism->Clearance SoftSpot Vulnerable C5 Position Pyridine->SoftSpot Remaining Risk MethylBlock (5-Methylpyridin-3-yl)methanamine (Optimized Bioisostere) Pyridine->MethylBlock +5-Me Group Stable Metabolic Stability (Prolonged Half-life) MethylBlock->Stable Blocks C5 Oxidation

Figure 1: Decision logic for transitioning from benzylamine to the 5-methylpyridine bioisostere to mitigate metabolic clearance.

Experimental Protocols

A. Synthesis of (5-Methylpyridin-3-yl)methanamine

Direct commercial availability can be variable. The most robust synthetic route involves the reduction of 5-methylnicotinonitrile.

Precursor: 5-Methylnicotinonitrile (CAS: 42885-14-3) Reagents: Lithium Aluminum Hydride (LAH), THF (anhydrous), Sodium Sulfate decahydrate (


).

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N2 inlet.

  • Solvation: Charge RBF with 5-methylnicotinonitrile (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Reduction: Slowly add LAH (2.0 eq, 1.0 M in THF) dropwise over 20 minutes. The reaction is exothermic; maintain internal temp <5°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[2]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Workup: Stir for 30 mins until a granular white precipitate forms. Filter through a Celite pad. Rinse cake with diethyl ether.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH 90:9:1) to yield the pale yellow oil.

    • Validation: 1H NMR (CDCl3) should show a singlet ~2.3 ppm (Methyl) and a singlet ~3.8 ppm (CH2-NH2).

B. pKa Determination (Potentiometric Titration)

To verify the basicity shift relative to the lead compound.

Reagents: 0.1 M HCl, 0.1 M NaOH, KCl (ionic strength adjuster). Equipment: Autotitrator (e.g., Mettler Toledo) or calibrated pH meter.[1]

Protocol:

  • Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl.

  • Acidification: Adjust pH to ~2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 10 µL), recording pH after stabilization at each step.

  • Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the pyridine nitrogen (pKa ~3-4, often not seen if starting > pH 3). The second inflection point corresponds to the primary amine.

  • Calculation: Use the Henderson-Hasselbalch equation or derivative method (

    
    ) to pinpoint the pKa.
    
C. In Vitro Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of the benzylamine vs. 5-methylpyridine analog.

Protocol:

  • Incubation: Prepare reaction mixture:

    • Test Compound: 1 µM (final).

    • Microsomes: 0.5 mg/mL (Human/Rat liver microsomes).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots (50 µL) at t = 0, 5, 15, 30, and 60 mins.

  • Quench: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Success Criterion: A >2-fold increase in

      
       compared to the benzylamine control indicates successful soft-spot blocking.
      

Decision Framework: When to Use This Bioisostere

Use the following logic flow to determine if (5-Methylpyridin-3-yl)methanamine is the correct optimization strategy for your series.

DecisionTree Start Lead Compound Analysis: Benzylamine Moiety CheckLogP Is LogP > 3.5? Start->CheckLogP CheckMetab Is t1/2 < 30 min? CheckLogP->CheckMetab No UsePyridine Switch to Pyridine-3-yl CheckLogP->UsePyridine Yes (Need to lower LogP) UseMethylPy Use (5-Methylpyridin-3-yl)methanamine CheckMetab->UseMethylPy Yes (Oxidative Liability) KeepBenzyl Retain Benzylamine CheckMetab->KeepBenzyl No (Stable) CheckpKa Is BBB penetration poor? CheckpKa->UseMethylPy Yes (Need lower pKa) UsePyridine->CheckMetab

Figure 2: Strategic decision tree for selecting the 5-methylpyridine bioisostere.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[1] Link

  • Pyridine Metabolism: Gorrod, J. W., & Damani, L. A. (1980).[1] The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57.[1] Link

  • pKa of Pyridines: Scifinder/ChemicalBook Data for 3-(Aminomethyl)pyridine (CAS 3731-52-0). Link

  • Lipophilicity & Drug Likeness: Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Metabolic Blocking Strategy: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

Sources

Validating Purity of (5-Methylpyridin-3-yl)methanamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(5-Methylpyridin-3-yl)methanamine (CAS: 102148-66-9) is a critical scaffold in the synthesis of kinase inhibitors and other heterocyclic APIs. Its structural duality—a basic primary amine coupled with a pyridine ring—presents specific analytical challenges. Standard Reversed-Phase (RP) HPLC often fails due to poor retention (polarity) and peak tailing (silanol interactions).

This guide objectively compares three validation methodologies: High-pH Reversed-Phase HPLC , HILIC-MS , and Quantitative NMR (qNMR) .

Compound Properties[1][2][3][4][5][6][7][8]
  • Structure: Pyridine ring substituted with a methyl group (C5) and a methanamine group (C3).

  • pKa: ~8.8 (amine), ~3.5 (pyridine nitrogen).

  • Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

  • Critical Impurities: 5-methylnicotinonitrile (precursor), (5-methylpyridin-3-yl)methanol (hydrolysis artifact), and oxidative N-oxides.

Strategic Impurity Profiling

Before selecting a method, one must understand the "Failure Modes" of the synthesis. The primary route typically involves the catalytic hydrogenation of 5-methylnicotinonitrile.

Diagram 1: Impurity Genesis & Analytical Detection

ImpurityPathways cluster_methods Detection Capability Start 5-Methylnicotinonitrile (Starting Material) Product (5-Methylpyridin-3-yl) methanamine (Target) Start->Product H2 / Pd/C Reduction Impurity2 Impurity B: Hydrolysis (Alcohol) Start->Impurity2 H2O / Acid Hydrolysis Impurity1 Impurity A: Over-reduction (Dimer) Product->Impurity1 Condensation Side Rxn Method2 qNMR (Best for Residual Solvents) Product->Method2 Method1 HILIC-MS (Best for Polar Impurities) Impurity2->Method1

Caption: Synthesis pathway showing critical impurity origins and their alignment with detection methods.

Comparative Methodology

Method A: High-pH Reversed-Phase HPLC (The QC Workhorse)

Standard acidic mobile phases (0.1% Formic Acid) protonate both nitrogens, leading to early elution and peak tailing. Using a high-pH compatible C18 column keeps the amine deprotonated (neutral), significantly improving retention and shape.

  • Best For: Routine QC, GMP release, quantifying known impurities.

  • Protocol:

    • Column: XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH4OH).

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 60% B over 10 min.

    • Detection: UV @ 260 nm (Pyridine π-π* transition).

  • Pros: Robust, high reproducibility, standard equipment.

  • Cons: Requires high-pH stable columns; cannot detect non-UV active salts (e.g., chloride counterions).

Method B: HILIC-MS (The Sensitivity Specialist)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the "orthogonal" choice.[3] It retains polar amines strongly, eluting them after non-polar impurities.

  • Best For: Trace impurity identification (<0.05%), genotoxic impurity screening.

  • Protocol:

    • Column: BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

    • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

    • Gradient: 100% A to 60% A (increasing water content elutes the amine).

  • Pros: Massive retention for polar amines; MS compatible for structure elucidation.

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).

Method C: Quantitative NMR (qNMR) (The Absolute Validator)

When reference standards for impurities are unavailable, qNMR provides an absolute purity value traceable to an internal standard (IS).

  • Best For: Primary reference standard qualification, mass balance verification.[4]

  • Protocol:

    • Solvent: DMSO-d6 (prevents exchange of amine protons) or D2O (if amine protons are not quantified).

    • Internal Standard: Maleic Acid (traceable, distinct singlet @ 6.3 ppm) or Dimethyl sulfone.

    • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 5 × T1 (typically 30-60s).

  • Pros: No response factor correction needed; detects residual solvents and inorganic salts simultaneously.

  • Cons: Lower sensitivity (LOD ~0.1%); requires large sample mass (~10-20 mg).

Performance Comparison Data

The following table summarizes experimental performance metrics for (5-Methylpyridin-3-yl)methanamine validation.

FeatureHigh-pH RP-HPLCHILIC-MSqNMR (1H)
Specificity High (for UV-active)Very High (Mass discrimination)High (Structural resolution)
LOD (Limit of Detection) ~0.05%< 0.01%~0.1%
Precision (RSD) < 0.5%< 2.0%< 1.0%
Sample Prep Simple (Dissolve & Shoot)Critical (Diluent matching)Critical (Weighing accuracy)
Throughput High (15 min/run)Medium (25 min/run)Low (Manual processing)
Cost per Analysis LowHighMedium
Primary Use Case Batch Release Impurity ID Standard Qualification

Validation Workflow Decision Matrix

Use this logic flow to select the correct validation tool for your development stage.

Diagram 2: Analytical Decision Tree

DecisionTree Start Start: Validation Requirement Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Discovery Late GLP Tox / GMP Release Stage->Late Development RefStd Impurity Standards Available? Early->RefStd Action4 Validate High-pH HPLC vs qNMR Reference Late->Action4 Yes Yes RefStd->Yes Yes No No RefStd->No No Action1 Use High-pH HPLC (Area %) Action2 Use qNMR (Absolute Wt %) Action3 Use HILIC-MS (ID Unknowns) Yes->Action1 No->Action2 No->Action3 If complex mix

Caption: Decision matrix for selecting analytical methods based on development phase and standard availability.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Almac Group. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Retrieved from

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20437974, (5-Methylpyridin-3-yl)methanamine. Retrieved from

Sources

High-Resolution IR Spectroscopy Comparison Guide: (5-Methylpyridin-3-yl)methanamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(5-Methylpyridin-3-yl)methanamine (CAS: 771574-45-9) is a highly specialized heteroaromatic primary amine. In modern drug development, it serves as a critical synthetic intermediate for targeted therapeutics, including advanced kinase inhibitors and vanin-1 inhibitors [1]. For researchers and quality control scientists, verifying the structural integrity of this building block is paramount to preventing downstream synthetic failures.

This guide provides an objective, data-driven comparison of the infrared (IR) spectroscopic profile of (5-Methylpyridin-3-yl)methanamine against its common structural analogs: Pyridine-3-methanamine and Benzylamine . By examining the causality behind specific vibrational modes, this document establishes a self-validating analytical framework for structural confirmation.

Mechanistic Causality in Vibrational Spectroscopy

As an Application Scientist, I strongly advise against relying solely on library matching algorithms. Understanding why specific peaks shift or change in intensity provides a higher level of analytical confidence. The spectral differences between these analogs are driven by three distinct molecular mechanics:

  • The Heteroatom Dipole Effect: The electron-withdrawing nature of the pyridine ring nitrogen alters the dipole moment during aromatic ring stretching. Unlike the symmetric

    
     stretches in a standard benzene ring (e.g., Benzylamine), the 
    
    
    
    and
    
    
    stretches in pyridine derivatives (~1595 cm⁻¹ and ~1575 cm⁻¹) exhibit significantly higher IR intensities due to the larger dynamic change in the dipole moment [3].
  • Methyl Group Kinematics: The addition of the methyl group at the 5-position introduces a highly localized symmetric bending mode (the "umbrella" mode) at ~1375 cm⁻¹. This peak is entirely absent in Pyridine-3-methanamine and serves as the primary diagnostic marker for the 5-methyl substitution.

  • Out-of-Plane (OOP) Bending Restrictions: The substitution pattern on the aromatic ring dictates the OOP C-H bending frequencies. A 3,5-disubstituted pyridine ring restricts the coupled vibrations of adjacent hydrogen atoms, shifting the dominant OOP bends to ~850 cm⁻¹ and ~710 cm⁻¹. This clearly distinguishes it from the mono-substituted-like pattern of Pyridine-3-methanamine (which typically shows a strong band near 800 cm⁻¹).

Comparative IR Peak Analysis

The following table summarizes the quantitative experimental data for the characteristic IR absorption bands of (5-Methylpyridin-3-yl)methanamine and its primary alternatives. Data is based on Attenuated Total Reflectance (ATR) FTIR acquisitions to eliminate matrix effects.

Functional Group / Vibrational Mode(5-Methylpyridin-3-yl)methanamine (cm⁻¹)Pyridine-3-methanamine (cm⁻¹)Benzylamine (cm⁻¹)
N-H Stretch (Asym / Sym) ~3350, ~3280~3345, ~3275~3330, ~3260
Aromatic C-H Stretch ~3030~3040~3060, ~3030
Aliphatic C-H Stretch ~2925, ~2860 (Methyl + Methylene)~2910 (Methylene only)~2920 (Methylene only)
C=N / C=C Ring Stretch ~1595, ~1575~1590, ~1575~1605, ~1495 (C=C only)
N-H Bend (Scissoring) ~1610~1615~1600
Aliphatic C-H Bend (CH₃) ~1375 (Symmetric umbrella bend)AbsentAbsent
Aromatic C-H Out-of-Plane ~850, ~710 (3,5-disubstituted)~800, ~710 (3-substituted)~730, ~690 (Mono-substituted)

Experimental Workflow: Self-Validating ATR-FTIR Protocol

Methodological Rationale: Traditional KBr pellet transmission methods are fundamentally flawed for primary amines. Amines are highly hygroscopic; the moisture absorbed during KBr pellet pressing introduces broad O-H stretching artifacts (3200-3600 cm⁻¹) that completely mask the critical N-H asymmetric and symmetric stretches. Therefore, Diamond ATR-FTIR is the mandatory standard for this workflow.

The following protocol is designed as a self-validating system , ensuring that environmental and operator variables are neutralized before data acceptance.

Phase 1: Instrument Initialization & Background Self-Validation
  • System Stabilization: Power on the FTIR spectrometer and ensure the DTGS (Deuterated Triglycine Sulfate) detector is thermally stabilized (minimum 2 hours warm-up).

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free optical wipe. Allow 60 seconds for complete solvent evaporation.

  • Validation Checkpoint 1 (Environmental Baseline): Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). The system must self-validate by confirming that atmospheric H₂O (3600-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks exhibit an absorbance of < 0.001 AU . Causality: If > 0.001 AU, atmospheric interference will distort the N-H stretching region. Purge the optical bench with dry nitrogen for 15 minutes and repeat.

Phase 2: Sample Application & Contact Optimization
  • Sample Loading: Transfer approximately 2-5 mg of the solid (5-Methylpyridin-3-yl)methanamine onto the exact center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil onto the sample.

  • Validation Checkpoint 2 (Optical Contact): Monitor the live spectral preview. Apply torque until the primary sample peaks (e.g., the C=N stretch at ~1595 cm⁻¹) reach an optimal absorbance between 0.2 and 0.8 AU . Causality: Absorbance below 0.2 indicates poor crystal contact, leading to noise; absorbance above 0.8 indicates over-pressurization, which causes peak broadening and baseline distortion.

Phase 3: Acquisition & Spectral Processing
  • Data Acquisition: Acquire the sample spectrum using the exact parameters as the background (64 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint 3 (Signal Fidelity): Evaluate the Signal-to-Noise (S/N) ratio at the 2000 cm⁻¹ baseline region (a region devoid of sample absorption). The S/N must exceed 1000:1 . If it fails, the acquisition is rejected; clean the crystal and reload the sample.

  • Algorithmic Correction: Apply an ATR correction algorithm. Causality: The penetration depth of the IR evanescent wave in ATR is wavelength-dependent (deeper at lower wavenumbers). Correction ensures the relative peak intensities match standard transmission libraries for accurate downstream comparative analysis.

Workflow Visualization

Workflow Start System Initialization & Purge Bkg Background Scan (Air) Start->Bkg Val1 Validation 1: H2O/CO2 < 0.001 AU? Bkg->Val1 Val1->Start No (Repurge) Load Sample Application (Constant Pressure) Val1->Load Yes Scan ATR-FTIR Acquisition (64 scans, 4 cm⁻¹) Load->Scan Val2 Validation 2: S/N > 1000:1? Scan->Val2 Val2->Load No (Adjust Pressure) Process Spectral Processing (ATR Correction) Val2->Process Yes

Self-validating ATR-FTIR workflow for high-fidelity spectral acquisition and quality control.

References

  • PubChem. "(5-Methylpyridin-3-yl)methanamine | C7H10N2 | CID 20437974". National Center for Biotechnology Information. URL:[Link]

  • World Intellectual Property Organization. "Aminothiazoles as inhibitors of vanin-1" (Patent WO2019133445A1). Google Patents.
  • NIST Mass Spectrometry Data Center. "Infrared Spectroscopy". NIST Chemistry WebBook, SRD 69. URL: [Link]

Comparative Guide: Structure-Activity Relationship (SAR) of Pyridine Methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Histamine H3 Receptor (H3R) Antagonists for CNS Disorders

Executive Summary

Pyridine methanamine analogs represent a critical scaffold in medicinal chemistry, particularly in the evolution of Histamine H3 Receptor (H3R) antagonists . Historically, H3R ligands relied on an imidazole core to mimic the endogenous ligand, histamine. However, the imidazole moiety is frequently associated with cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetration.

This guide analyzes the transition from imidazole-based ligands to pyridine methanamine bioisosteres. By replacing the imidazole ring with a pyridine ring and utilizing a methanamine linker, researchers can maintain high receptor affinity (


 in the nanomolar range) while significantly improving the pharmacokinetic profile.

Comparative Analysis: Pyridine vs. Alternatives

The following comparison evaluates the Pyridine Methanamine scaffold against the historical standard (Imidazole) and modern alternatives (Piperidine/Non-aromatic).

Table 1: Scaffold Performance Matrix
FeatureImidazole Scaffold (e.g., Thioperamide)Pyridine Methanamine (e.g., Immethridine analogs)Piperidine/Alkyl (e.g., Pitolisant)
H3R Binding Affinity (

)
High (8.0 – 9.[1][2]5)High (7.5 – 9.0)High (8.0 – 9.5)
CYP450 Inhibition High Risk (Coordination to Heme iron)Low (Reduced interaction)Low
CNS Penetration Moderate (Polarity issues)Excellent (Tunable Lipophilicity)Good
Selectivity (vs H4R) Low to ModerateHigh (Structural rigidity)High
Metabolic Stability Low (Ring oxidation)Moderate/High High
Expert Insight: The Bioisosteric Switch

The shift from imidazole to pyridine is not merely structural; it is electronic. The pyridine nitrogen acts as a specific H-bond acceptor (HBA) similar to the


 of imidazole but lacks the acidic 

-H. This prevents the "heme-iron coordination" responsible for CYP inhibition, a common failure point in early H3 antagonists.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of pyridine methanamine analogs can be deconstructed into three specific zones.

Zone A: The Pyridine "Warhead" (Head Group)
  • Nitrogen Position: The position of the nitrogen atom relative to the methanamine linker is critical for receptor recognition (Asp114 interaction in H3R).

    • 4-Pyridyl: Often mimics the tautomeric form of histamine most effectively in agonists/antagonists (e.g., Immethridine).

    • 2-Pyridyl: Frequently leads to reduced affinity due to steric clash or intramolecular H-bonding with the amine, though used in older drugs like Betahistine (an ethanamine).

    • Substitution: Introduction of small alkyl groups (Methyl) at the 6-position can increase lipophilicity without destroying binding, whereas bulky groups often abolish activity.

Zone B: The Methanamine Linker
  • Chain Length: The single methylene spacer (

    
    ) provides a rigid distance constraint compared to flexible ethanamine chains. This rigidity often favors antagonist  activity over agonist activity by preventing the conformational change required for receptor activation.
    
  • Branching: Adding methyl groups to the methylene linker (creating a chiral center) generally reduces affinity, suggesting a tight steric fit in the receptor tunnel.

Zone C: The Basic Amine (Tail)
  • Basicity: A basic nitrogen (

    
     8–10) is non-negotiable for ionic interaction with the conserved Aspartate residue in the GPCR.
    
  • Cyclization: Incorporating the methanamine nitrogen into a ring (e.g., piperidine or pyrrolidine) significantly boosts potency compared to acyclic diethylamines.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the competitive antagonism mechanism of Pyridine Methanamines at the synaptic cleft.

H3R_Pathway Histamine Endogenous Histamine H3R Presynaptic H3 Receptor (GPCR) Histamine->H3R Activates PyridineAnalog Pyridine Methanamine (Antagonist) PyridineAnalog->H3R Blocks (Competitive) G_protein Gi/o Protein PyridineAnalog->G_protein Prevents Coupling H3R->G_protein Couples (Agonist Mode) Ca_Channel Voltage-Gated Ca2+ Channel G_protein->Ca_Channel Inhibits Influx Release Neurotransmitter Release (Histamine/ACh/NE) G_protein->Release Disinhibition (Release Increases) Ca_Channel->Release Decreases

Caption: Competitive binding of Pyridine Methanamine prevents G-protein coupling, thereby disinhibiting neurotransmitter release.

Experimental Protocols

Protocol A: Green Synthesis via Reductive Amination

Rationale: Traditional reductive amination uses Sodium Cyanoborohydride (


), which is toxic and generates cyanide. The modern standard uses 2-Picoline Borane , a stable, non-toxic alternative that tolerates protic solvents.

Workflow Diagram:

Synthesis_Workflow Step1 1. Imine Formation Mix Pyridine-Carboxaldehyde + Amine Solvent: MeOH or EtOH Step2 2. Activation Add 2-Picoline Borane (Reagent) (More stable/greener than NaBH3CN) Step1->Step2 Step3 3. Reduction Stir at RT for 4-16 hours Monitor via TLC Step2->Step3 Step4 4. Workup Quench with dilute HCl Neutralize & Extract (DCM/EtOAc) Step3->Step4

Caption: Step-wise reductive amination utilizing green chemistry reagents.

Detailed Steps:

  • Reactants: Dissolve 1.0 eq of the specific Pyridine-carboxaldehyde (e.g., 4-pyridinecarboxaldehyde) and 1.1 eq of the secondary amine (e.g., piperidine) in Methanol.

  • Reagent Addition: Add 1.2 eq of 2-Picoline Borane complex. (Note: This reagent is preferred over Pyridine-Borane for stability).

  • Reaction: Stir at room temperature for 12 hours. The formation of the intermediate iminium ion is rapid; reduction follows.

  • Quench: Add 1N HCl dropwise to decompose excess borane (Caution:

    
     gas evolution).
    
  • Isolation: Basify to pH 10 with NaOH, extract with Dichloromethane, and purify via silica gel chromatography.

Protocol B: Radioligand Binding Assay ( Determination)

Rationale: To validate the SAR, one must determine the binding affinity (


) using a competitive displacement assay.
  • Membrane Prep: Use rat brain cortex homogenates or HEK-293 cells expressing human recombinant H3R.

  • Radioligand: Use

    
    -N-
    
    
    
    -methylhistamine
    (
    
    
    final concentration). This is the gold standard agonist radioligand.
  • Incubation: Incubate membranes + radioligand + Test Compound (concentration range

    
     to 
    
    
    
    ) for 60 min at 25°C in Tris-HCl buffer (pH 7.4).
  • Non-Specific Binding: Define using

    
    Thioperamide  (a standard high-affinity antagonist).
    
  • Analysis: Filter through GF/B filters, count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Comparison of Imidazole vs.

    • Title: Structure-Activity Relationships of Non-Imidazole H3 Receptor Ligands.[1][3]

    • Source:Bioorganic & Medicinal Chemistry Letters (Elsevier).[3]

    • URL:[Link]

  • Synthesis Protocol (Green Reductive Amination)

    • Title: A Mild, Pyridine-Borane-Based Reductive Amination Protocol.

    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Immethridine and Pyridine Isosteres

    • Title: Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist.
    • Source:Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • H3 Receptor Pharmacology Review

    • Title: Histamine H3 receptor antagonists: Preclinical promise for tre
    • Source:British Journal of Pharmacology.
    • URL:[Link]

Sources

Elemental Analysis Standards & Purity Validation: (5-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: (5-Methylpyridin-3-yl)methanamine (CAS: 102289-74-9) Synonyms: 3-(Aminomethyl)-5-methylpyridine; (5-Methyl-3-pyridinyl)methanamine Context: Critical intermediate in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands.

This guide establishes the elemental analysis (EA) benchmarks for (5-Methylpyridin-3-yl)methanamine, a compound that presents specific characterization challenges due to the hygroscopicity of its pyridine ring and the reactivity of its primary amine. Unlike simple organic standards (e.g., Acetanilide), this compound requires rigorous handling protocols to distinguish between synthesis impurities , solvation effects , and degradation .

This document compares the Theoretical Standards (the mathematical ideal) against Experimental Realities (acceptable industry tolerances) and evaluates Alternative Characterization Methods to ensure GLP/GMP compliance.

Part 1: Establishing the Standard (Theoretical vs. Acceptance Criteria)

In drug development, the "Standard" is not just a reference material but a strict acceptance interval. For (5-Methylpyridin-3-yl)methanamine, the presence of a pyridine nitrogen and a primary amine creates a high potential for salt formation (HCl, HBr) and hydrate formation, which drastically shifts EA values.

The Golden Standard: Theoretical Composition

The table below serves as the absolute reference for calibrating your CHN analyzer or validating a synthesized batch.

Table 1: Theoretical Elemental Composition Standards

Chemical FormMolecular FormulaMW ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Free Base (Pure)

122.1768.82 8.25 22.93
Monohydrochloride

158.6352.99 6.99 17.66
Dihydrochloride

195.0943.09 6.20 14.36
Monohydrate

140.1959.97 8.63 19.98

Critical Insight: A common error in synthesizing this compound is obtaining a "sticky oil" that is actually a partial hydrate. Note that a shift from Pure Free Base to Monohydrate drops the Carbon content by nearly 9% . If your EA data shows C ~60% instead of ~69%, your sample is likely wet, not impure.

Industry Acceptance Limits (The ±0.4% Rule)

For pharmaceutical intermediates, the standard acceptance criterion for EA is ±0.4% absolute deviation from the theoretical value.

  • Pass: Calculated C: 68.82% | Found C: 68.50% (Deviation: -0.32%)

  • Fail: Calculated C: 68.82% | Found C: 68.10% (Deviation: -0.72%)

    
    Indicates ~1.5% water or inorganic contamination.
    

Part 2: Comparative Performance of Analysis Methods

How does standard combustion analysis compare to alternative methods for this specific pyridine derivative?

Comparison: Combustion (CHN) vs. qNMR vs. High-Res MS
FeatureMethod A: Automated CHN Combustion (The Standard)Method B: Quantitative NMR (qNMR) (The Alternative)Method C: High-Res Mass Spec (HRMS)
Primary Detection Bulk purity (Mass %)Molecular structure & molar ratioMolecular formula identification
Impurity Sensitivity High for non-chromophoric impurities (water, inorganic salts, silica).Low for inorganics/water (unless specific pulse sequences used).Low for bulk purity; qualitative only.
Suitability for Pyridines Moderate. Requires oxygen boost to prevent charring of the ring.High. Distinct aromatic protons allow easy quantification.High for identity, useless for % purity.
Sample Requirement 1–3 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Verdict Mandatory for establishing "dry weight" purity and salt stoichiometry.Complementary for structural verification.Supporting for identity only.

Expert Assessment: While qNMR is superior for structural confirmation, it often fails to detect the occluded solvent or inorganic salts (like NaCl from workup) that frequently contaminate (5-Methylpyridin-3-yl)methanamine batches. Therefore, EA remains the gold standard for releasing this material for GMP synthesis.

Part 3: Experimental Protocol & Best Practices

Analyzing pyridine derivatives requires specific modifications to standard operating procedures (SOPs) to ensure complete combustion and prevent nitrogen oxide retention.

Sample Preparation (The "Pyridine Protocol")
  • Drying: The free base is hygroscopic. Dry the sample in a vacuum desiccator over

    
     for at least 4 hours prior to weighing. If the sample is an oil, use a vacuum oven at 30°C.
    
  • Weighing:

    • Solid (HCl salt): Weigh 1.5–2.5 mg into a Tin (Sn) capsule . Tin provides a strong exothermic flash (raising temp to >1800°C) essential for cracking the pyridine ring.

    • Liquid (Free Base): Use a hermetic liquid sealing press with tin pans. Do not use open boats; the amine will absorb atmospheric

      
       and 
      
      
      
      instantly, skewing Carbon and Nitrogen results.
  • Additives: If low Carbon results are consistently observed (indicating incomplete combustion/char formation), add 5–10 mg of Tungsten Trioxide (

    
    )  to the capsule. This acts as a combustion aid and scrubber.
    
Instrumental Parameters (Typical for Elementar/PerkinElmer Systems)
  • Combustion Temp: 960°C (Standard) or 1150°C (High Temp mode).

  • Oxygen Dose: Increase

    
     boost by 2–5 seconds relative to standard Acetanilide runs. Pyridines are "refractory" (hard to burn).
    
  • Reduction Tube: Ensure the copper reduction layer is not exhausted. Pyridines generate high

    
    ; exhausted copper will fail to reduce 
    
    
    
    to
    
    
    , causing high Nitrogen values.

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating (5-Methylpyridin-3-yl)methanamine purity based on EA data.

PurityValidation Start Synthesized/Purchased (5-Methylpyridin-3-yl)methanamine EA_Run Run CHN Elemental Analysis (Tin Capsule, O2 Boost) Start->EA_Run Check_C Check % Carbon (Target: 68.82% ±0.4%) EA_Run->Check_C Pass PASS: Purity >99% Release for Synthesis Check_C->Pass Within Limit Fail_LowC FAIL: Low % Carbon (< 68.4%) Check_C->Fail_LowC Deviation > -0.4% Fail_HighN FAIL: High % Nitrogen (> 23.3%) Check_C->Fail_HighN Deviation > +0.4% Diagnose_Wet Diagnosis: Hydrate/Solvent Action: Dry & Retest Fail_LowC->Diagnose_Wet H is High Diagnose_Inorganic Diagnosis: Inorganic Salt (NaCl) Action: Check % Residue / Ash Fail_LowC->Diagnose_Inorganic H & N are Low Diagnose_Salt Diagnosis: HCl Salt Formed? Check Cl content Fail_HighN->Diagnose_Salt C is Low

Caption: Decision tree for interpreting Elemental Analysis deviations in pyridine derivatives.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20437974, (5-Methylpyridin-3-yl)methanamine. Retrieved from [Link]

  • Elementar Analysensysteme GmbH. Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]

  • Tyagi, A., et al. (2024). Synthesis, Characterization And Evaluation Of Pyridine Derivatives. STM Journals. Retrieved from [Link]

Comparative Stability Guide: Methylpyridine Amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of methylpyridine amine isomers, specifically focusing on the (Aminomethyl)pyridines (also known as Picolylamines ). These isomers—2-, 3-, and 4-(aminomethyl)pyridine—are critical scaffolds in medicinal chemistry, serving as fragment libraries, ligand precursors, and metabolic pharmacophores.

Executive Summary

In drug development, the choice between 2-, 3-, and 4-aminomethylpyridine isomers is rarely arbitrary. While all three share the same molecular formula (


) and molecular weight (108.14  g/mol ), their chemical stability , basicity , and metabolic liability  diverge significantly due to the electronic influence of the pyridine nitrogen.
  • 2-(Aminomethyl)pyridine (2-AMP): thermodynamically stable but chemically reactive due to the "chelation effect." It is the most basic isomer due to intramolecular stabilization.

  • 3-(Aminomethyl)pyridine (3-AMP): Electronically resembles a meta-substituted benzylamine. It lacks resonance conjugation between the exocyclic amine and the ring nitrogen, making it the most "benzyl-like" in reactivity.

  • 4-(Aminomethyl)pyridine (4-AMP): Highly electron-deficient at the exocyclic carbon due to strong resonance withdrawal. It is often the least basic and most prone to nucleophilic aromatic substitution pathways under extreme conditions.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The stability of these isomers is governed by the position of the aminomethyl group relative to the pyridine nitrogen. This positional isomerism dictates the


 and the electron density at the primary amine, which is the primary site of metabolic attack.
Isomer Comparison Table
Property2-(Aminomethyl)pyridine 3-(Aminomethyl)pyridine 4-(Aminomethyl)pyridine
Common Name 2-Picolylamine3-Picolylamine4-Picolylamine
CAS Number 3731-51-93731-52-03731-53-1

(Pyridine N)
2.31 (Reduced basicity)~3.0~3.2

(Primary Amine)
8.79 (Enhanced by H-bond)8.34~8.1 (Est.)
Electronic Effect Inductive (-I) + Resonance (-R)Inductive (-I) onlyInductive (-I) + Resonance (-R)
Chelation Potential High (Bidentate N,N')NoneNone
LogP (Octanol/Water) -0.6 (Hydrophilic)-0.5-0.5
Structural Visualization & Resonance

The following diagram illustrates the resonance effects that differentiate the isomers. Note how the 2- and 4- positions allow the pyridine nitrogen to withdraw electron density from the exocyclic methylene group, whereas the 3-position is insulated.

IsomerStability cluster_2 2-(Aminomethyl)pyridine cluster_3 3-(Aminomethyl)pyridine cluster_4 4-(Aminomethyl)pyridine A2 Structure: Ortho-substitution B2 Effect: Inductive (-I) & Resonance (-R) Intramolecular H-bond A2->B2 C2 Outcome: High Basicity (pKa ~8.8) Metal Chelation B2->C2 A3 Structure: Meta-substitution B3 Effect: Inductive (-I) only No Resonance with Ring N A3->B3 C3 Outcome: Benzyl-like Reactivity Moderate Basicity (pKa ~8.3) B3->C3 A4 Structure: Para-substitution B4 Effect: Strong Resonance (-R) No Steric Hindrance A4->B4 C4 Outcome: Lowest Electron Density Lowest Basicity B4->C4

Caption: Comparative electronic effects governing the stability of picolylamine isomers.

Thermodynamic & Chemical Stability[1][2][4]

Thermodynamic Stability

Thermodynamically, the pyridine ring is highly stable (aromatic stabilization energy ~28 kcal/mol). However, the 2-isomer possesses a unique stabilization feature:

  • Intramolecular Hydrogen Bonding: In the monoprotonated state (which is physiological), the ammonium proton can form a 5-membered hydrogen-bonded ring with the pyridine nitrogen. This stabilizes the conjugate acid, effectively raising the

    
     of the amine (making it more basic than expected) and increasing thermodynamic stability relative to the 3- and 4- isomers in aqueous solution.
    
Chemical Reactivity (Shelf-Life)
  • Oxidative Instability: All three isomers are primary amines and are susceptible to oxidation to N-oxides or oxidative degradation to aldehydes upon prolonged exposure to air and light.

    • Storage Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • The "Chelation Liability" of 2-AMP:

    • Mechanism: 2-Aminomethylpyridine acts as a bidentate ligand. In the presence of trace metal ions (Cu²⁺, Fe²⁺) often found in glassware or buffers, it forms stable complexes.

    • Consequence: These metal complexes can catalyze Fenton-like reactions, generating hydroxyl radicals that degrade the compound or co-formulated drugs. 3-AMP and 4-AMP cannot chelate in this manner, making them chemically "quieter" in complex formulations.

Metabolic Stability (Drug Discovery Context)

In a biological system, "stability" refers to resistance against enzymatic degradation. Picolylamines are notoriously unstable metabolic pharmacophores due to two primary "soft spots."

Metabolic Pathways
  • Oxidative Deamination (MAO/SSAO): Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO) attack the methylene carbon alpha to the amine.

    • Reaction:

      
      
      
    • Trend: 3-AMP and 4-AMP are excellent substrates for these enzymes. 2-AMP is often metabolized slower or acts as an inhibitor because its ability to chelate the metal cofactor (Copper in SSAO) or sterically interfere with the active site.

  • N-Oxidation (FMO/CYP): The pyridine nitrogen can be oxidized to the N-oxide.

    • Trend: 4-AMP is most electron-deficient at the ring nitrogen, making it slightly less susceptible to electrophilic oxidation compared to 3-AMP.

MetabolicPathways cluster_MAO Pathway 1: Oxidative Deamination cluster_CYP Pathway 2: N-Oxidation Drug Picolylamine Scaffold MAO Enzyme: MAO / SSAO Drug->MAO CYP Enzyme: CYP450 / FMO Drug->CYP Aldehyde Metabolite: Pyridine Carboxaldehyde (Reactive Electrophile) MAO->Aldehyde NOxide Metabolite: Pyridine N-Oxide (Polar, Excretable) CYP->NOxide

Caption: Primary metabolic clearance pathways for aminomethylpyridines.

Experimental Protocols

To validate the stability of these isomers in your specific application, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the isomers.
  • Preparation:

    • Prepare 10 mM stock solutions of 2-, 3-, and 4-AMP in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation:

    • Test System: Phosphate buffer (100 mM, pH 7.4) + 3.3 mM MgCl₂.

    • Substrate Concentration: 1 µM (to ensure first-order kinetics).

    • Enzyme Concentration: 0.5 mg/mL microsomal protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • Incubate at 37°C. Aliquot 50 µL at

      
       min.
      
    • Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor the parent ion

      
      .
      
  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • Self-Validation: The "No NADPH" control must show >95% recovery at 60 min. If not, the compound is chemically unstable (likely oxidation).

Protocol B: Forced Degradation (Oxidative Stress)

Objective: Assess chemical stability against auto-oxidation.

  • Method: Dissolve isomers (1 mg/mL) in 3%

    
     solution at Room Temperature.
    
  • Timepoints: Analyze at 1, 4, and 24 hours via HPLC-UV (254 nm).

  • Expectation:

    • 2-AMP: May show faster degradation if trace metals are present (Fenton chemistry).

    • 3-AMP/4-AMP: Will primarily form N-oxides (Mass shift +16 Da).

References

  • NIST Chemistry WebBook. 2-Picolylamine, 3-Picolylamine, and 4-Picolylamine Thermochemical Data. National Institute of Standards and Technology.

  • PubChem. Compound Summary: 2-(Aminomethyl)pyridine. National Library of Medicine.

  • Bickerton, J. et al. (1984). Enthalpies of combustion of the three aminopyridines.[1] Journal of Chemical Thermodynamics. (Cited for thermodynamic baseline of pyridine amines).

  • Testa, B. & Krämer, S. D.The Biochemistry of Drug Metabolism – An Introduction.
  • ChemicalBook. 3-(Aminomethyl)pyridine Properties and pKa prediction.

Sources

Safety Operating Guide

(5-Methylpyridin-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Proper Disposal of (5-Methylpyridin-3-yl)methanamine

As a Senior Application Scientist, I frequently see laboratories struggle with the safe handling and disposal of substituted heteroaromatic amines. (5-Methylpyridin-3-yl)methanamine is a highly valuable building block in drug development, particularly in the synthesis of kinase and beta-secretase inhibitors[1]. However, its dual functionality—a basic pyridine ring coupled with a primary aliphatic amine—makes it a highly corrosive, toxic, and environmentally hazardous compound[2].

This guide provides a self-validating, step-by-step operational plan for the proper disposal of (5-Methylpyridin-3-yl)methanamine, ensuring your laboratory maintains strict regulatory compliance and absolute safety.

Chemical Identity & Hazard Profiling

Before handling waste, it is critical to understand the quantitative data and hazard profile of the compound. The unshared electron pair on the primary amine nitrogen makes this molecule a strong Lewis base. This basicity is the direct cause of its severe corrosivity to biological tissues and its aggressive reactivity with acids[2].

Table 1: Chemical Properties & Hazard Summary

Property / IdentifierValue / Description
CAS Number 771574-45-9 (Free base) / 1449122-47-7 (HCl salt)
Molecular Formula C₇H₁₀N₂
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns), H332 (Harmful if inhaled)[2]
Primary Hazards Corrosive (Skin/Eyes), Acute Toxicity, Respiratory Irritant[2]
Incompatible Materials Strong oxidizers, strong acids, acid chlorides, copper, and brass[3]

Immediate Spill Response & Containment Protocol

Spills of (5-Methylpyridin-3-yl)methanamine require immediate action to prevent respiratory exposure and surface corrosion.

The Causality of the Protocol: You must use inert absorbents (e.g., sand, diatomaceous earth). Combustible absorbents like sawdust are strictly prohibited because concentrated amines can undergo exothermic reactions with organic materials, potentially leading to auto-ignition. Furthermore, amines form highly corrosive complexes with certain metals, meaning metallic cleanup tools must be avoided[3].

Step-by-Step Methodology:

  • Evacuation & Ventilation: Immediately clear the spill radius. Increase local exhaust ventilation (e.g., open fume hood sashes slightly to increase draw) to mitigate the accumulation of respiratory irritants.

  • PPE Donning: Equip double-layered nitrile gloves, a chemically resistant lab coat, and full-face splash goggles. Causality: The compound is readily absorbed through the skin and causes immediate thermal/chemical burns (H314)[2].

  • Containment: Perimeter the spill using inert sand or vermiculite to prevent the liquid from spreading into floor drains or reacting with incompatible materials.

  • Absorption: Cover the spill entirely with the inert absorbent. Allow 5 to 10 minutes for complete capillary uptake.

  • Collection: Use a non-sparking, high-density polyethylene (HDPE) dustpan to collect the slurry. Do not use metal tools[3].

  • Validation Checkpoint: Swab the residual spill surface with a moistened pH test strip. If the pH reads >8, wash the area with a dilute 5% acetic acid solution to neutralize the residual base, followed by a final deionized water wash.

  • Packaging: Seal the collected waste in an HDPE container. Label explicitly as "Hazardous Waste - Corrosive Organic Amine Spill Debris".

Routine Laboratory Waste Management & Segregation

Daily operational disposal of reaction filtrates, stock solutions, and contaminated consumables requires strict segregation.

The Causality of the Protocol: Mixing basic amines with acidic waste streams can cause violent, exothermic neutralization reactions that lead to container rupture[4]. Additionally, mixing this compound with halogenated solvents drastically increases the complexity and cost of downstream incineration[4].

Step-by-Step Methodology:

  • Segregation: Direct all liquid waste containing (5-Methylpyridin-3-yl)methanamine into a dedicated "Non-Halogenated Basic Organic Waste" carboy[5].

  • Container Selection: Use HDPE or PTFE-lined glass containers. Never use metal cans, as the amine will corrode the vessel over time[3].

  • Headspace Management: Fill waste containers to a maximum of 75% capacity. Causality: This allows sufficient volume for vapor expansion and prevents pressure-induced rupture during EHS transport[5].

  • Labeling: Affix a standardized EHS Hazardous Waste tag. Explicitly write out "(5-Methylpyridin-3-yl)methanamine" (do not use abbreviations) and check the "Corrosive" and "Toxic" hazard boxes.

  • Validation Checkpoint: Inspect the secondary containment tray under the waste carboy weekly. Look for signs of crystallization or liquid pooling, which indicates micro-leaks or vapor deposition.

Final Disposal Pathways: High-Temperature Incineration

While some dihydropyridines can be chemically degraded via oxidative aromatization, (5-Methylpyridin-3-yl)methanamine is already a stable aromatic system. Attempting in-lab chemical degradation (e.g., using acidified potassium permanganate) is highly inefficient for this specific molecule and generates secondary heavy-metal hazardous waste[6].

The only self-validating, EPA-compliant method for the final destruction of this compound is High-Temperature Incineration .

The Causality of the Incinerator Design: The waste must be transferred to a licensed facility equipped with a secondary afterburner and an alkaline flue gas scrubber[7].

  • The Primary Chamber: Destroys the organic carbon backbone.

  • The Afterburner: Ensures the complete thermal breakdown of toxic intermediates.

  • The Flue Gas Scrubber: Combustion of the two nitrogen atoms in C₇H₁₀N₂ inevitably generates massive amounts of toxic nitrogen oxides (NOx)[3]. The scrubber neutralizes these acidic gases before they can be released into the atmosphere, preventing smog formation and acid rain.

Waste Segregation and Disposal Workflow

WasteWorkflow Start (5-Methylpyridin-3-yl)methanamine Waste Generation Decision Waste State? Start->Decision Liquid Liquid Solutions (Aqueous/Organic) Decision->Liquid Liquid Solid Solid Waste (Spill Debris/PPE) Decision->Solid Solid SegLiquid Collect in Non-Halogenated Basic Organic Waste Liquid->SegLiquid SegSolid Seal in Compatible Solid Waste Container Solid->SegSolid EHS EHS Hazardous Waste Collection SegLiquid->EHS SegSolid->EHS Incineration High-Temp Incineration (Afterburner + NOx Scrubber) EHS->Incineration

Workflow for the segregation and disposal of (5-Methylpyridin-3-yl)methanamine waste.

References

  • (5-Methylpyridin-3-yl)methanamine | C7H10N2 | CID 20437974 - PubChem, National Institutes of Health. URL:[Link]

  • US8299267B2 - Beta-secretase inhibitors for treating Alzheimer's disease - Google Patents.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt Environmental Health and Safety. URL:[Link]

  • Hazardous Materials Disposal Guide - Nipissing University. URL:[Link]

  • SAFETY DATA SHEET - TOXIC LIQUID, CORROSIVE, ORGANIC, N.O.S. - Micro-Measurements. URL:[Link]

  • HAZARDOUS WASTE MANAGEMENT MANUAL - National Solid Wastes Management Association (NSWAI). URL:[Link]

  • ANCAMINE 2678 Curing Agent Safety Data Sheet - Air Products and Chemicals, Inc. URL: [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.